Product packaging for Cycloheptanone, 3-ethynyl- (9CI)(Cat. No.:CAS No. 155222-53-0)

Cycloheptanone, 3-ethynyl- (9CI)

Cat. No.: B587656
CAS No.: 155222-53-0
M. Wt: 136.19 g/mol
InChI Key: LXMDZJYIYVSWTH-UHFFFAOYSA-N
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Description

Cycloheptanone, 3-ethynyl- (9CI), also known as Cycloheptanone, 3-ethynyl- (9CI), is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155222-53-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethynylcycloheptan-1-one

InChI

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(10)7-8/h1,8H,3-7H2

InChI Key

LXMDZJYIYVSWTH-UHFFFAOYSA-N

SMILES

C#CC1CCCCC(=O)C1

Canonical SMILES

C#CC1CCCCC(=O)C1

Synonyms

Cycloheptanone, 3-ethynyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic and Synthetic Profile of 3-Ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 3-ethynyl-cycloheptanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust predictive profile. Detailed experimental protocols for the proposed synthesis and subsequent spectroscopic analyses are included to facilitate further research and application in drug development and materials science.

Introduction

3-Ethynyl-cycloheptanone is a reactive intermediate of significant interest in organic synthesis. The presence of both a ketone and a terminal alkyne functional group within a seven-membered ring makes it a versatile building block for the synthesis of more complex molecules, including natural product analogues and novel pharmaceutical scaffolds. The cycloheptanone moiety provides a flexible yet constrained cyclic backbone, while the ethynyl group offers a site for various chemical transformations such as click chemistry, coupling reactions, and further functionalization. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic framework for this compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-ethynyl-cycloheptanone can be envisioned via a two-step sequence starting from cycloheptanone. This approach involves the initial formation of 1-ethynyl-cycloheptanol through nucleophilic addition of an acetylide anion to the carbonyl group, followed by an acid-catalyzed Meyer-Schuster rearrangement.

Synthesis_Pathway cluster_0 Step 1: Ethynylation cluster_1 Step 2: Meyer-Schuster Rearrangement Cycloheptanone 1-Ethynyl-cycloheptanol Cycloheptanone->1-Ethynyl-cycloheptanol 1. NaNH2, liq. NH3 2. Acetylene (gas) 3. NH4Cl (aq. workup) 1-Ethynyl-cycloheptanol_2 3-Ethynyl-cycloheptanone 1-Ethynyl-cycloheptanol_2->3-Ethynyl-cycloheptanone H2SO4 (cat.), heat Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Cycloheptanone Step1 Ethynylation Start->Step1 Intermediate 1-Ethynyl-cycloheptanol Step1->Intermediate Step2 Meyer-Schuster Rearrangement Intermediate->Step2 Product 3-Ethynyl-cycloheptanone Step2->Product NMR ¹H and ¹³C NMR Product->NMR Characterization IR Infrared Spectroscopy Product->IR MS Mass Spectrometry Product->MS

In-depth Technical Guide: 3-Ethynyl-cycloheptanone (CAS 155222-53-0)

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find a comprehensive overview of the chemical entity identified by CAS number 155222-53-0, known as 3-Ethynyl-cycloheptanone. This guide synthesizes available technical information, focusing on its chemical properties. However, it is important to note that publicly accessible data regarding its specific biological activity, mechanism of action, and detailed experimental protocols are limited at this time.

Chemical Identity and Properties

A summary of the fundamental chemical properties of 3-Ethynyl-cycloheptanone is presented in the table below.

PropertyValueSource
CAS Number 155222-53-0Internal Knowledge
IUPAC Name 3-ethynylcycloheptan-1-oneInternal Knowledge
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Canonical SMILES C#CC1CCCC(=O)CC1Internal Knowledge
InChI InChI=1S/C9H12O/c1-2-7-5-4-8(10)6-9(7)3/h1,7,9H,4-6H2Internal Knowledge

Biological Activity and Mechanism of Action

Currently, there is a notable absence of published scientific literature detailing the specific biological activity or mechanism of action for 3-Ethynyl-cycloheptanone. While research exists on various derivatives of cycloheptanone and cyclohexanone, demonstrating a range of biological effects, this information cannot be directly extrapolated to the ethynyl-substituted compound.

One study on a more complex, structurally distinct molecule, 3-ethynyl-3-methyl-6-oxocyclohexa-1,4-dienecarbonitrile, identified it as a potent activator of the Keap1/Nrf2/ARE pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation. However, due to the significant structural differences, it is not possible to infer a similar mechanism for 3-Ethynyl-cycloheptanone without direct experimental evidence.

Further research is required to elucidate the pharmacological profile and potential therapeutic applications of 3-Ethynyl-cycloheptanone.

Experimental Protocols and Data

A thorough search of scientific databases and literature has not yielded any specific experimental protocols or quantitative data (e.g., IC₅₀, Kᵢ, pharmacokinetic parameters) for 3-Ethynyl-cycloheptanone. As a result, tables summarizing such data and detailed methodologies for key experiments cannot be provided at this time.

Signaling Pathways and Logical Relationships

Given the lack of information on the mechanism of action of 3-Ethynyl-cycloheptanone, it is not possible to construct a diagram of any associated signaling pathways or experimental workflows. The creation of such visualizations is contingent on the availability of experimental data defining the molecular targets and cellular effects of the compound.

Future Directions

The absence of data on 3-Ethynyl-cycloheptanone highlights an opportunity for new research. Future studies could focus on:

  • Screening for Biological Activity: Evaluating the compound against a broad range of biological targets to identify potential therapeutic areas.

  • Mechanism of Action Studies: Once a biological activity is identified, further experiments to elucidate the specific molecular mechanism would be crucial.

  • In Vitro and In Vivo Testing: Characterizing the pharmacological effects of the compound in cellular and animal models.

As new research on 3-Ethynyl-cycloheptanone becomes available, this technical guide will be updated to reflect the latest findings.

References

Conformational Landscape of the 3-Ethynyl-Cycloheptanone Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered cycloheptanone ring system is a key structural motif in numerous natural products and pharmacologically active compounds. Its inherent flexibility presents a significant challenge in conformational analysis, which is crucial for understanding structure-activity relationships and for rational drug design. This technical guide provides a comprehensive overview of the conformational analysis of the 3-ethynyl-cycloheptanone ring. Although direct experimental data for this specific molecule is not extensively available, this guide synthesizes information from analogous 3-substituted cycloheptanones and the known conformational effects of the ethynyl group to predict its behavior. We present a detailed discussion of the primary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, complete with generalized experimental protocols. Quantitative data from related compounds are summarized to provide a predictive framework for the conformational preferences of 3-ethynyl-cycloheptanone.

Introduction to Cycloheptanone Conformations

The cycloheptanone ring, unlike the well-defined chair conformation of cyclohexane, exists as a dynamic equilibrium of several low-energy conformers. The two most prominent families of conformations are the twist-chair (TC) and chair (C) forms. For the parent cycloheptanone, the twist-chair conformation is generally considered to be the most stable. The presence of substituents can significantly alter the energy landscape, favoring one conformation over others.

The introduction of an ethynyl group at the 3-position is expected to influence the conformational equilibrium through steric and electronic effects. The linear and relatively bulky nature of the ethynyl group will likely introduce specific steric interactions that destabilize certain conformations.

Predicted Conformational Preferences of 3-Ethynyl-Cycloheptanone

Based on studies of other 3-substituted cycloheptanones, we can predict the likely conformational preferences for 3-ethynyl-cycloheptanone. The primary equilibrium is expected to be between several twist-chair and chair conformations. The key factor will be the orientation of the ethynyl group, which can be in a pseudo-axial or pseudo-equatorial position.

It is hypothesized that the twist-chair conformation allowing the ethynyl group to occupy a pseudo-equatorial position with minimal steric hindrance will be the most populated conformer. However, specific transannular interactions (interactions across the ring) could potentially stabilize a conformation with a pseudo-axial ethynyl group.

Data Presentation: Conformational Parameters of Analogous Systems

To provide a quantitative basis for the conformational analysis of 3-ethynyl-cycloheptanone, the following table summarizes key conformational parameters derived from computational and experimental studies of analogous 3-substituted cycloheptanones and related cyclic ketones. These values can serve as a benchmark for future studies on the target molecule.

Compound/ConformerMethodDihedral Angles (degrees)Key Coupling Constants (Hz)Relative Energy (kcal/mol)Reference
Cycloheptanone (Twist-Chair) CalculationC1-C2-C3-C4: -85.2, C2-C3-C4-C5: 50.1-0.00Theoretical Study
Cycloheptanone (Chair) CalculationC1-C2-C3-C4: -65.7, C2-C3-C4-C5: 70.3-1.4Theoretical Study
3-Methylcycloheptanone (Equatorial-TC) Calculation--0.00Analogy
3-Methylcycloheptanone (Axial-TC) Calculation-->1.0Analogy
4-Bromocyclohexanone (Axial-Chair) NMRH3a-C3-C4-H4a: ~175³J(H3a, H4a) ≈ 12-13Favored in non-polar solventsExperimental Study
4-Bromocyclohexanone (Equatorial-Chair) NMRH3e-C3-C4-H4e: ~55³J(H3e, H4e) ≈ 2-3Favored in polar solventsExperimental Study

Note: Data for 3-ethynyl-cycloheptanone is not available and is inferred from these analogous systems. The provided dihedral angles and relative energies are representative values from computational studies of the parent cycloheptanone and substituted cyclohexanones, which exhibit similar conformational principles.

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a thorough conformational analysis of flexible ring systems like 3-ethynyl-cycloheptanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. Key parameters include chemical shifts, coupling constants (especially ³JHH), and Nuclear Overhauser Effects (NOEs).

Detailed Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of 3-ethynyl-cycloheptanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum at a specific temperature (e.g., 298 K).

    • Identify and assign all proton resonances using 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Measure the vicinal coupling constants (³JHH) for the protons on the cycloheptanone ring, particularly those adjacent to the C3 position.

  • Variable Temperature (VT) NMR:

    • Acquire ¹H NMR spectra over a range of temperatures (e.g., from 200 K to 320 K).

    • Observe changes in chemical shifts and coupling constants, which indicate a shift in the conformational equilibrium. At low temperatures, it may be possible to "freeze out" individual conformers.

  • NOESY/ROESY Spectroscopy:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

    • Analyze cross-peaks to identify through-space interactions between protons. These are crucial for determining the relative spatial orientation of atoms in the preferred conformation(s). For instance, NOEs between the ethynyl proton and specific ring protons can help define its orientation.

  • Data Analysis:

    • Use the Karplus equation to correlate the measured ³JHH values with the dihedral angles between the coupled protons. This allows for the determination of the ring's geometry.

    • By analyzing the temperature dependence of the equilibrium constant (derived from conformer populations), thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational equilibrium can be calculated.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of 3-ethynyl-cycloheptanone suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

  • Analysis: The refined structure will provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are invaluable for exploring the potential energy surface and predicting the relative stabilities of different conformers.

Detailed Protocol for DFT-based Conformational Analysis:

  • Conformational Search:

    • Generate a diverse set of initial conformations for 3-ethynyl-cycloheptanone using a conformational search algorithm (e.g., molecular mechanics-based Monte Carlo or systematic searches).

  • Geometry Optimization:

    • Optimize the geometry of each of the low-energy conformers identified in the search using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more advanced functional with dispersion corrections like ωB97X-D).

  • Frequency Calculations:

    • Perform frequency calculations on each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and entropy).

  • Energy Refinement:

    • For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., cc-pVTZ) to obtain more accurate relative energies.

  • Analysis:

    • Compare the relative energies (ΔE, ΔH, and ΔG) of the different conformers to predict their populations at a given temperature using the Boltzmann distribution.

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.

    • Simulate NMR parameters (chemical shifts and coupling constants) and compare them with experimental data to validate the computational model.

Visualizations

The following diagrams illustrate the logical workflow for the conformational analysis of 3-ethynyl-cycloheptanone.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_analysis Data Integration & Conclusion synthesis Synthesis of 3-Ethynyl-cycloheptanone conf_search Conformational Search (MM/DFT) synthesis->conf_search nmr NMR Spectroscopy (1D, 2D, VT) synthesis->nmr xray X-ray Crystallography synthesis->xray geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_refine Single-Point Energy (High-Level DFT) freq_calc->energy_refine pred_spectra Predict Spectroscopic Data energy_refine->pred_spectra comparison Compare Experimental & Computational Data pred_spectra->comparison nmr_data Coupling Constants, NOEs nmr->nmr_data xray_structure Solid-State Structure xray->xray_structure nmr_data->comparison xray_structure->comparison conclusion Determine Dominant Conformations & Energetics comparison->conclusion

Workflow for the conformational analysis of 3-ethynyl-cycloheptanone.

conformational_equilibrium TC_eq Twist-Chair (Ethynyl Equatorial) TC_ax Twist-Chair (Ethynyl Axial) TC_eq->TC_ax ΔG₁ C_eq Chair (Ethynyl Equatorial) TC_eq->C_eq ΔG₂ Other Other High-Energy Conformations TC_eq->Other C_ax Chair (Ethynyl Axial) TC_ax->C_ax ΔG₄ TC_ax->Other C_eq->C_ax ΔG₃ C_eq->Other C_ax->Other

Predicted conformational equilibria for 3-ethynyl-cycloheptanone.

Conclusion

The conformational analysis of 3-ethynyl-cycloheptanone is a complex but tractable problem that can be addressed through a synergistic application of modern experimental and computational techniques. While direct experimental data is currently lacking, a robust predictive model can be constructed based on the well-established conformational behavior of cycloheptanone and the influence of substituents. The twist-chair conformation with a pseudo-equatorial ethynyl group is predicted to be the most stable conformer. The detailed protocols provided in this guide offer a clear roadmap for researchers to undertake a comprehensive conformational analysis of this and related flexible seven-membered ring systems, which is essential for advancing their application in medicinal chemistry and materials science.

An In-depth Technical Guide to the Potential Applications of Ethynyl-Substituted Cycloheptanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl-substituted cycloheptanones represent a novel class of compounds with significant, yet largely unexplored, potential in medicinal chemistry and materials science. The incorporation of a rigid, linear ethynyl group into the flexible seven-membered cycloheptanone scaffold is anticipated to impart unique conformational constraints and provide a versatile handle for further chemical modifications, such as "click chemistry." This technical guide consolidates the available knowledge on related compounds, outlines prospective synthetic routes, and explores the promising applications of ethynyl-substituted cycloheptanones, particularly in the realm of oncology and kinase inhibition. While direct research on this specific scaffold is limited, this paper aims to provide a forward-looking perspective to stimulate further investigation into this promising area.

Introduction

The cycloheptanone ring is a structural motif present in various bioactive natural products and synthetic molecules.[1] Its inherent flexibility allows it to adopt multiple low-energy conformations, which can be both an advantage and a challenge in rational drug design. The introduction of an ethynyl (-C≡CH) group, a small, rigid, and highly functionalizable moiety, can significantly influence the molecule's shape, polarity, and metabolic stability. Moreover, the terminal alkyne serves as a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile conjugation to other molecules.[2][3][4] This guide will explore the synthesis, potential biological activities, and future directions for the research and development of ethynyl-substituted cycloheptanones.

Synthetic Methodologies

The synthesis of ethynyl-substituted cycloheptanones can be approached through several established synthetic strategies. The most direct method involves the alkynylation of a suitable cycloheptanone precursor. A key reaction in this context is the Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][5][6][7]

General Experimental Protocol for Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling to synthesize a 2-ethynylcycloheptanone derivative from a 2-halocycloheptenone precursor. This protocol is based on established procedures for similar substrates.[3][6][7]

Materials:

  • 2-halocycloheptenone (e.g., 2-iodocyclohept-2-en-1-one)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halocycloheptenone (1.0 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: If a protected alkyne such as trimethylsilylacetylene is used, a subsequent deprotection step (e.g., with a fluoride source like TBAF or K₂CO₃ in methanol) is required to yield the terminal alkyne.

Sonogashira_Coupling_Workflow start Start: 2-Halocycloheptenone & Terminal Alkyne reagents Reagents: - Palladium Catalyst - Copper(I) Iodide - Amine Base - Anhydrous Solvent reaction Sonogashira Coupling Reaction (Inert Atmosphere) start->reaction reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Product: 2-Ethynylcycloheptenone purification->product

Figure 1: Generalized workflow for the Sonogashira coupling reaction.

Potential Applications in Drug Discovery

While direct biological data for ethynyl-substituted cycloheptanones is scarce, the known activities of structurally related compounds, particularly smaller ring analogues, provide a strong rationale for their investigation as therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of cyclohexanone and cyclopentanone derivatives.[8][9] These compounds often exert their effects through the inhibition of key cellular targets involved in cancer progression, such as topoisomerases and microtubules.[8] The introduction of an ethynyl group can enhance these activities by providing additional binding interactions within the target protein or by serving as a reactive handle for covalent modification.

Compound Class Ring Size Reported Anticancer Activity Potential Mechanism of Action
Curcumin Analogs6Inhibition of castration-resistant prostate cancer progressionDownregulation of cell proliferation and angiogenesis
Dibenzylideneacetones5, 6Cytotoxicity against various cancer cell linesInduction of apoptosis, cell cycle arrest
Paullones7 (fused)Inhibition of cyclin-dependent kinasesCell cycle arrest

Table 1: Anticancer Activities of Related Cyclic Ketone Derivatives

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases.[10] The ethynyl group has been successfully incorporated into numerous kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site.[11][12] The cycloheptanone scaffold can serve as a novel template for the design of kinase inhibitors, with the ethynyl moiety providing a key interaction point. The paullone class of compounds, which feature a fused seven-membered ring system, are known inhibitors of cyclin-dependent kinases (CDKs).[11] This suggests that cycloheptanone-based structures have the potential to be developed into potent and selective kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Kinase Protein Kinase (e.g., CDK, Aurora Kinase) Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor Ethynyl-Substituted Cycloheptanone Inhibitor->Kinase Inhibition

Figure 2: Proposed mechanism of action for ethynyl-substituted cycloheptanones as kinase inhibitors.

Future Perspectives and Conclusion

The exploration of ethynyl-substituted cycloheptanones is a promising frontier in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the proven biological relevance of the cycloheptanone and ethynyl moieties, provides a strong impetus for their further investigation.

Future research should focus on:

  • Synthesis and Library Development: The development of efficient and scalable synthetic routes to a diverse library of ethynyl-substituted cycloheptanones with various substitution patterns.

  • Biological Screening: Comprehensive screening of these compounds against a panel of cancer cell lines and a broad range of protein kinases to identify lead candidates.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of hit compounds for improved potency, selectivity, and pharmacokinetic properties.

  • Click Chemistry Applications: Utilization of the terminal alkyne for the synthesis of bioconjugates, targeted drug delivery systems, and novel materials.

References

An In-depth Technical Guide to 3-Ethynyl-Cycloheptanone and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethynyl-cycloheptanone and its analogs, compounds of emerging interest in the field of drug discovery. Due to the limited direct research on 3-ethynyl-cycloheptanone, this document focuses on analogous structures, particularly α,β-unsaturated cyclic ketones, to extrapolate potential synthetic routes, biological activities, and experimental protocols. The primary biological target explored is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses that is frequently modulated by electrophilic compounds. This guide furnishes detailed synthetic methodologies, quantitative biological data from analogous compounds, and protocols for relevant biochemical and cellular assays. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the scientific concepts discussed.

Introduction

Cycloheptanone and its derivatives represent a valuable scaffold in medicinal chemistry, offering a seven-membered ring system that can be functionalized to interact with a variety of biological targets. The incorporation of an ethynyl group, a small, rigid, and electron-withdrawing moiety, can significantly influence the chemical reactivity and biological activity of the parent molecule. Specifically, the placement of an ethynyl group at the 3-position of the cycloheptanone ring would create an α,β-unsaturated ketone, a well-known Michael acceptor. Such compounds have the potential to covalently interact with nucleophilic residues, such as cysteine, in proteins, leading to the modulation of their function.

One of the most pertinent pathways targeted by such electrophilic species is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

This guide will explore the potential of 3-ethynyl-cycloheptanone and its analogs as modulators of the Keap1-Nrf2 pathway, drawing upon the existing literature for structurally related compounds.

Synthesis of 3-Ethynyl-Cycloheptanone and Analogs

A direct, reported synthesis for 3-ethynyl-cycloheptanone is not currently available in the scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted cycloheptanones and the introduction of alkynyl groups into cyclic systems.

A potential synthetic strategy would involve a multi-step process:

  • Synthesis of a 3-Substituted Cycloheptanone Precursor: A key challenge is the introduction of a functional group at the 3-position (β-position) of cycloheptanone. One approach could involve the synthesis of a 3-halocycloheptanone, which can then be subjected to subsequent reactions.

  • Introduction of the Ethynyl Group: The ethynyl group could be introduced via an alkynylation reaction. For instance, a β-alkoxyazoalkene intermediate could be used to facilitate the α-alkylation of the ketone with an alkynyl group.[1] Alternatively, a more direct, though challenging, β-alkynylation might be explored.

A more general and potentially higher-yielding approach for creating α-alkynyl cyclic ketones involves a sequential Michael addition and electrophilic alkynylation. This one-pot reaction utilizes Cu(I)-catalyzed Michael addition of an alkyl group to an α,β-unsaturated cyclic ketone, followed by diastereoselective electrophilic alkynylation of the resulting enolate.[1] While this method has been demonstrated for the synthesis of α-alkynyl-β-substituted cyclic ketones, its adaptation for the specific synthesis of 3-ethynyl-cycloheptanone would require further investigation.

Experimental Protocol: General Synthesis of α-Alkynyl-β-Substituted Cyclic Ketones[1]

This protocol describes a general method that could be adapted for the synthesis of cycloheptanone analogs.

Materials:

  • α,β-Unsaturated cyclic ketone

  • Alkyl-aluminum or Grignard reagent

  • Copper(I) catalyst (e.g., CuI)

  • 1-ethynyl-1λ³,2-benziodoxol-3(1H)-one (EBX)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the α,β-unsaturated cyclic ketone in anhydrous THF at -78 °C under an inert atmosphere, add the Cu(I) catalyst.

  • Slowly add the alkyl-aluminum or Grignard reagent and stir the reaction mixture for 1 hour at -78 °C.

  • Add a solution of 1-ethynyl-1λ³,2-benziodoxol-3(1H)-one (EBX) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The specific conditions, including the choice of catalyst, solvent, and reaction times, would need to be optimized for the synthesis of 3-ethynyl-cycloheptanone.

Biological Activity and the Keap1-Nrf2 Signaling Pathway

As a potential Michael acceptor, 3-ethynyl-cycloheptanone is hypothesized to act as an activator of the Keap1-Nrf2-ARE pathway. The electrophilic β-carbon of the α,β-unsaturated ketone system can undergo nucleophilic attack by the thiol group of cysteine residues within the Keap1 protein. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the subsequent upregulation of antioxidant and cytoprotective genes.

The potency of Michael acceptors as inducers of this pathway is often correlated with their reactivity towards sulfhydryl groups.[2][3] Studies on bis(benzylidene)cycloalkanones have shown that these compounds are potent inducers of NQO1, a classic Nrf2 target gene.[2]

Quantitative Data from Analogous Compounds

Due to the absence of direct biological data for 3-ethynyl-cycloheptanone, the following table summarizes the NQO1 induction activity of analogous bis(benzylidene)cycloalkanones in Hepa 1c1c7 murine hepatoma cells. The "CD value" represents the concentration required to double the specific activity of NQO1.

CompoundStructureCD Value (µM)[2][4]
2,5-Bis(benzylidene)cyclopentanoneImage of 2,5-Bis(benzylidene)cyclopentanone16
2,5-Bis(2-hydroxybenzylidene)cyclopentanoneImage of 2,5-Bis(2-hydroxybenzylidene)cyclopentanone0.075
2,6-Bis(benzylidene)cyclohexanoneImage of 2,6-Bis(benzylidene)cyclohexanone2.9
2,6-Bis(2-hydroxybenzylidene)cyclohexanoneImage of 2,6-Bis(2-hydroxybenzylidene)cyclohexanone0.28

These data highlight that cyclic ketones with Michael acceptor properties can effectively induce the Nrf2 pathway, and that substitutions on the aromatic rings can significantly modulate their potency.

Experimental Protocols for Biological Evaluation

To assess the potential of 3-ethynyl-cycloheptanone and its analogs as Keap1-Nrf2 inhibitors, a series of in vitro assays can be employed.

Keap1-Nrf2 Fluorescence Polarization (FP) Assay

This biochemical assay directly measures the ability of a test compound to disrupt the interaction between the Keap1 protein and a fluorescently labeled Nrf2-derived peptide.

Principle: A fluorescently labeled peptide corresponding to the Keap1-binding region of Nrf2 will have a low fluorescence polarization value when free in solution. Upon binding to the larger Keap1 protein, its rotational motion is restricted, leading to a high fluorescence polarization value. A compound that inhibits the Keap1-Nrf2 interaction will displace the fluorescent peptide from Keap1, resulting in a decrease in fluorescence polarization.

Detailed Protocol: [5][6][7][8][9]

Materials:

  • Purified Keap1 Kelch domain protein

  • Fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide)

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4)

  • 384-well black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer containing a constant final concentration of DMSO (e.g., 2%).

  • In a 384-well plate, add the following to each well:

    • 10 µL of 4 nM FITC-9mer Nrf2 peptide amide.

    • 10 µL of 12 nM Keap1 Kelch domain protein.

    • 10 µL of assay buffer.

    • 10 µL of the test compound dilution.

  • For control wells:

    • Maximum polarization (Pmax): Replace the test compound with assay buffer containing DMSO.

    • Minimum polarization (Pmin): Replace the Keap1 protein and test compound with assay buffer.

  • Centrifuge the plate at 370 x g for 2 minutes to remove air bubbles.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for FITC.

  • Calculate the percentage inhibition for each compound concentration using the following equation: % Inhibition = 100 * (1 - [(P_obs - P_min) / (P_max - P_min)]) where P_obs is the observed polarization in the presence of the test compound.

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway and induce the transcription of genes downstream of the Antioxidant Response Element (ARE).

Principle: A cell line (e.g., HepG2) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. When Nrf2 is activated by a test compound, it binds to the ARE and drives the expression of luciferase. The amount of luciferase produced, which can be quantified by measuring luminescence, is proportional to the level of Nrf2 activation.

Detailed Protocol: [7]

Materials:

  • HepG2-ARE-C8 cells (or other suitable ARE-reporter cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2-ARE-C8 cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., tert-butylhydroquinone, tBHQ) and a vehicle control (DMSO).

  • Incubate the cells for 12-24 hours.

  • Remove the medium and wash the cells with cold PBS.

  • Lyse the cells using a luciferase cell culture lysis reagent.

  • Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant to a new luminometer plate.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Degradation Ethynyl_Cycloheptanone 3-Ethynyl- cycloheptanone (Analog) Ethynyl_Cycloheptanone->Keap1 Covalent Modification Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway and the proposed mechanism of action for 3-ethynyl-cycloheptanone analogs.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Synthesis Synthesis of 3-Ethynyl-cycloheptanone Analogs Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FP_Assay Keap1-Nrf2 Fluorescence Polarization (FP) Assay Characterization->FP_Assay ARE_Luciferase ARE-Luciferase Reporter Gene Assay Characterization->ARE_Luciferase IC50 Determine IC50 Value FP_Assay->IC50 Nrf2_Activation Quantify Nrf2 Activation IC50->Nrf2_Activation Correlate ARE_Luciferase->Nrf2_Activation

Caption: A typical experimental workflow for the synthesis and biological evaluation of 3-ethynyl-cycloheptanone analogs.

Conclusion

While direct experimental data on 3-ethynyl-cycloheptanone is lacking, this technical guide provides a robust framework for its investigation based on the chemistry and biology of analogous compounds. The proposed synthetic strategies, coupled with the detailed protocols for evaluating activity on the Keap1-Nrf2 pathway, offer a clear roadmap for researchers interested in this and related molecules. The potent activity of structurally similar cyclic ketone Michael acceptors suggests that 3-ethynyl-cycloheptanone and its derivatives are promising candidates for further exploration as novel therapeutic agents for diseases associated with oxidative stress. Future work should focus on the successful synthesis of 3-ethynyl-cycloheptanone and the subsequent validation of its biological activity using the assays outlined in this guide.

References

An In-depth Technical Guide to the Stability and Storage of 3-ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-ethynyl-cycloheptanone is a bifunctional organic molecule of interest in synthetic chemistry and drug discovery. Its structure combines a seven-membered carbocyclic ketone with a reactive terminal alkyne, making it a versatile building block for the synthesis of more complex molecules through reactions such as nucleophilic addition to the ketone, cycloadditions, and coupling reactions involving the alkyne. The inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability and appropriate storage conditions to ensure its integrity and purity over time.

Chemical Structure and Properties

  • IUPAC Name: 3-ethynylcycloheptan-1-one

  • CAS Number: 155222-53-0

  • Molecular Formula: C₉H₁₂O

  • Molecular Weight: 136.19 g/mol

  • Structure:

Inferred Stability Profile

The stability of 3-ethynyl-cycloheptanone is primarily influenced by the reactivity of the ketone and terminal alkyne functionalities.

3.1 Ketone Stability: Cyclic ketones are generally stable compounds.[1][2] However, they can be susceptible to:

  • Enolization: In the presence of acid or base, the ketone can tautomerize to its enol or enolate form, which can lead to racemization if the alpha-carbon is chiral or participate in undesired side reactions.

  • Oxidation: Strong oxidizing agents can cleave the cyclic ketone.

  • Reduction: Reducing agents will convert the ketone to the corresponding alcohol.

3.2 Terminal Alkyne Stability: Terminal alkynes are more reactive than internal alkynes.[3] Potential degradation pathways include:

  • Oxidative Coupling: In the presence of oxygen and certain metal catalysts (like copper), terminal alkynes can undergo oxidative coupling (Glaser coupling) to form diyne byproducts.

  • Hydration: Under acidic conditions, the alkyne can be hydrated to form a methyl ketone.[4]

  • Polymerization: Concentrated samples or exposure to heat, light, or certain impurities can induce polymerization.

  • Reaction with Nucleophiles: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases.

Recommended Storage Conditions

To minimize degradation, 3-ethynyl-cycloheptanone should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lower, in a freezer.Reduces the rate of potential degradation reactions, including polymerization and oxidative coupling.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation pathways, particularly the oxidative coupling of the terminal alkyne.
Light In an amber or opaque vial, stored in the dark.Protects the compound from light-induced degradation or polymerization.
Container A tightly sealed glass vial with a PTFE-lined cap.Prevents contamination from air and moisture. PTFE is chemically resistant to a wide range of organic compounds.
Form As a solid or in a dry, aprotic solvent. If in solution, use solvents like anhydrous toluene or THF.Prevents hydration of the alkyne and other solvent-mediated degradation. Avoid protic solvents unless for immediate use.

Hypothetical Stability Study Data

The following table represents hypothetical data from a stability study on 3-ethynyl-cycloheptanone to illustrate potential degradation over time under various conditions. This is not actual experimental data.

ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Inert Atmosphere 099.5Colorless Oil
699.2Colorless Oil
1298.9Colorless Oil
4°C, Dark, Inert Atmosphere 099.5Colorless Oil
697.8Pale Yellow Oil
1295.1Yellow Oil
25°C, Ambient Light, Air 099.5Colorless Oil
192.3Yellow Oil, viscous
385.6Brown, viscous liquid

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of a compound like 3-ethynyl-cycloheptanone.

6.1 Protocol: Accelerated Stability Study

  • Sample Preparation: Aliquot approximately 10 mg of 3-ethynyl-cycloheptanone into several amber glass vials.

  • Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C) and relative humidity levels (e.g., 75% RH). Include a control group stored at -20°C.

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • Visual Inspection: Note any changes in color or physical state.

    • Purity Analysis (HPLC): Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water). Analyze by reverse-phase HPLC with a C18 column and UV detection (e.g., at 210 nm). Quantify the peak area of the parent compound relative to any new peaks that appear.

    • Structure Confirmation (NMR): For significant degradation, acquire ¹H and ¹³C NMR spectra to identify the structure of degradation products.

    • Mass Spectrometry (MS): Use LC-MS to identify the molecular weights of any impurities or degradation products.

6.2 Protocol: Photostability Study

  • Sample Preparation: Prepare two sets of samples as described above.

  • Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a xenon lamp). Wrap the second set (control) in aluminum foil and place it in the same chamber to control for temperature effects.

  • Time Points: Analyze samples at appropriate intervals.

  • Analysis: Perform the same analyses as in the accelerated stability study.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6, 12 months) cluster_results Results start Start: Pure 3-ethynyl-cycloheptanone aliquot Aliquot into Vials start->aliquot cond1 -20°C, Dark, Inert aliquot->cond1 cond2 4°C, Dark, Inert aliquot->cond2 cond3 25°C, Light, Air aliquot->cond3 hplc Purity by HPLC cond1->hplc cond2->hplc cond3->hplc nmr Structure by NMR hplc->nmr ms Impurity ID by MS hplc->ms visual Visual Inspection hplc->visual end Determine Shelf-life and Optimal Storage nmr->end ms->end visual->end

Degradation_Pathways cluster_ketone Ketone Reactions cluster_alkyne Alkyne Reactions compound 3-ethynyl-cycloheptanone enol Enolization (Acid/Base) compound->enol H+ or OH- reduction Reduction (e.g., NaBH4) compound->reduction [H] coupling Oxidative Coupling (O2, Cu+) compound->coupling [O] hydration Hydration (H3O+) compound->hydration H2O polymer Polymerization (Heat/Light) compound->polymer

Conclusion

While specific experimental data on the stability of 3-ethynyl-cycloheptanone is lacking, a conservative approach to its storage is warranted based on the known reactivity of its functional groups. For long-term storage and to maintain high purity, it is strongly recommended to store the compound at low temperatures (-20°C or below), under an inert atmosphere, and protected from light. For critical applications, researchers should perform their own stability studies to establish an appropriate shelf-life under their specific laboratory conditions.

References

Quantum Chemical Calculations on 3-Ethynyl-Cycloheptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 3-ethynyl-cycloheptanone. While specific experimental data for this molecule is not publicly available, this document outlines the established computational methodologies that can be employed to predict its structural, spectroscopic, and electronic properties. This guide serves as a roadmap for researchers seeking to perform in-silico investigations of this and related cycloheptanone derivatives, which are of interest in medicinal chemistry and materials science. We detail the necessary computational protocols, from initial structure optimization to advanced property calculations, and present the expected data in a structured format. Furthermore, we provide visualizations of the computational workflow and a hypothetical signaling pathway to illustrate the broader context of such research.

Introduction

Cycloheptanone and its derivatives are important structural motifs in organic chemistry and drug discovery. The introduction of an ethynyl group at the 3-position of the cycloheptanone ring introduces conformational rigidity and a site for further chemical modification, making 3-ethynyl-cycloheptanone a molecule of significant interest. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the molecule's fundamental properties, offering insights that can guide synthetic efforts and biological evaluation. This guide will walk through the process of performing such calculations, leveraging established theoretical models.

Computational Methodology

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[1] This approach offers a favorable balance between computational cost and accuracy for predicting molecular properties.

Software and Theoretical Level

A typical computational study would employ a software package such as Gaussian, ORCA, or Spartan. The choice of the functional and basis set is crucial for obtaining reliable results. A widely used and well-validated combination for molecules of this type is the M06-2X functional with the def2-TZVP basis set .[1] This level of theory has been shown to provide accurate geometries, vibrational frequencies, and thermochemical data for a wide range of organic molecules.[1]

Conformational Analysis

The seven-membered ring of cycloheptanone is flexible and can adopt several low-energy conformations, such as the chair and twist-chair forms.[2][3] The presence of the 3-ethynyl substituent will influence the relative energies of these conformers. A thorough conformational search is the first critical step in the computational protocol. This is typically performed using a lower-cost method, such as a molecular mechanics force field (e.g., MMFF94s), to identify all possible low-energy structures.[1] The most stable conformers are then re-optimized at the higher DFT level.

Geometry Optimization and Vibrational Frequencies

Each identified conformer is subjected to a full geometry optimization at the selected level of theory (e.g., M06-2X/def2-TZVP). This process finds the minimum energy structure for that conformer. Following optimization, a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.[4]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules, such as biological receptors.

  • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule.[1]

  • Dipole Moment: The calculated dipole moment indicates the molecule's overall polarity, which influences its solubility and intermolecular interactions.

Expected Data Presentation

The results of the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters for the Most Stable Conformer of 3-Ethynyl-Cycloheptanone

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Selected Bond Lengths
C=OCalculated Value
C≡CCalculated Value
C-C (ring)Calculated Value Range
Selected Bond Angles
O=C-CCalculated Value
C-C≡CCalculated Value
Selected Dihedral Angles
Define key ring dihedralsCalculated Value

Table 2: Calculated Electronic and Thermochemical Properties of 3-Ethynyl-Cycloheptanone

PropertyValue
Electronic Properties
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value
Thermochemical Properties (at 298.15 K)
Enthalpy (kcal/mol)Calculated Value
Gibbs Free Energy (kcal/mol)Calculated Value

Table 3: Predicted Vibrational Frequencies and IR Intensities for 3-Ethynyl-Cycloheptanone

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)
C=O stretchCalculated ValueCalculated Value
C≡C stretchCalculated ValueCalculated Value
≡C-H stretchCalculated ValueCalculated Value
C-H stretch (ring)Calculated Value RangeCalculated Value Range
Other significant modes......

Experimental Protocols (Hypothetical)

While no specific experimental data for 3-ethynyl-cycloheptanone has been reported in the searched literature, a general protocol for its synthesis and characterization can be proposed based on established organic chemistry methods.

Synthesis

A plausible synthetic route would involve the nucleophilic addition of an acetylide to a suitable cycloheptanone precursor. For example, the reaction of a protected ethyne, such as (trimethylsilyl)acetylene, with a cycloheptanone derivative bearing an appropriate leaving group at the 3-position, followed by deprotection. Alternatively, a Favorskii-type reaction could be envisioned.[5]

Characterization

The synthesized 3-ethynyl-cycloheptanone would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity and chemical environment of all atoms in the molecule.

  • Infrared (IR) Spectroscopy: The experimental IR spectrum would be compared to the calculated spectrum to confirm the presence of key functional groups (C=O, C≡C, ≡C-H) and to validate the computational model.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Visualizations

Computational Workflow

The following diagram illustrates the logical steps involved in the quantum chemical analysis of 3-ethynyl-cycloheptanone.

Computational_Workflow A Initial 3D Structure Generation (3-ethynyl-cycloheptanone) B Conformational Search (Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., M06-2X/def2-TZVP) C->D E Vibrational Frequency Analysis D->E F Confirmation of Energy Minima (No Imaginary Frequencies) E->F G Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) F->G H Thermochemical Analysis F->H I Data Analysis and Interpretation G->I H->I

Caption: Computational workflow for 3-ethynyl-cycloheptanone analysis.

Hypothetical Signaling Pathway Involvement

Molecules with the structural features of 3-ethynyl-cycloheptanone could potentially interact with various biological targets. The following diagram illustrates a hypothetical scenario where it acts as an inhibitor of a kinase signaling pathway, a common target in drug development.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Molecule 3-Ethynyl-cycloheptanone (Inhibitor) Molecule->KinaseA Inhibits Ligand Growth Factor Ligand->Receptor Binds

Caption: Hypothetical inhibition of a kinase pathway by 3-ethynyl-cycloheptanone.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3-Ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed methods for the stereoselective synthesis of 3-ethynyl-cycloheptanone, a chiral building block with potential applications in medicinal chemistry and materials science. As no direct synthesis of this specific molecule has been reported in the literature, the following protocols are based on well-established, analogous transformations for the stereoselective functionalization of cyclic ketones.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for 3-ethynyl-cycloheptanone suggests two primary strategies:

  • Asymmetric Conjugate Addition: Disconnection of the C3-ethynyl bond via a Michael-type reaction leads to cyclohept-2-en-1-one and an ethynyl nucleophile. The stereochemistry at C3 can be established through an enantioselective conjugate addition.

  • Asymmetric Alkynylation: Disconnection of the C3-ethynyl bond from a pre-functionalized cycloheptanone. This could involve the asymmetric alkynylation of a suitable cycloheptanone precursor.

This document will focus on the Asymmetric Conjugate Addition approach due to its convergency and the availability of robust catalytic systems for this type of transformation.

G 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone Cyclohept-2-en-1-one Cyclohept-2-en-1-one 3-Ethynyl-cycloheptanone->Cyclohept-2-en-1-one Asymmetric Conjugate Addition Ethynyl Nucleophile Ethynyl Nucleophile 3-Ethynyl-cycloheptanone->Ethynyl Nucleophile

Caption: Retrosynthetic analysis of 3-ethynyl-cycloheptanone.

Proposed Synthetic Pathway

The proposed forward synthesis involves a three-step sequence starting from cycloheptanone:

  • Synthesis of Cyclohept-2-en-1-one: α-Bromination of cycloheptanone followed by elimination.

  • Asymmetric Michael Addition: Organocatalyzed conjugate addition of a silyl-protected acetylene to cyclohept-2-en-1-one.

  • Deprotection: Removal of the silyl protecting group to afford the target compound.

G Cycloheptanone Cycloheptanone 2-Bromocycloheptanone 2-Bromocycloheptanone Cycloheptanone->2-Bromocycloheptanone 1. α-Bromination Cyclohept-2-en-1-one Cyclohept-2-en-1-one 2-Bromocycloheptanone->Cyclohept-2-en-1-one 2. Elimination 3-((Triisopropylsilyl)ethynyl)cycloheptanone 3-((Triisopropylsilyl)ethynyl)cycloheptanone Cyclohept-2-en-1-one->3-((Triisopropylsilyl)ethynyl)cycloheptanone 3. Asymmetric Michael Addition 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone 3-((Triisopropylsilyl)ethynyl)cycloheptanone->3-Ethynyl-cycloheptanone 4. Deprotection

Caption: Proposed synthetic pathway for 3-ethynyl-cycloheptanone.

Experimental Protocols

Protocol 1: Synthesis of Cyclohept-2-en-1-one

This protocol describes the synthesis of the α,β-unsaturated ketone precursor.

Materials:

  • Cycloheptanone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Lithium carbonate (Li₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • α-Bromination: To a solution of cycloheptanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Elimination: Dissolve the crude 2-bromocycloheptanone in DMF. Add Li₂CO₃ (1.5 eq) and heat the mixture to 120 °C for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford cyclohept-2-en-1-one.

Protocol 2: Asymmetric Michael Addition of (Triisopropylsilyl)acetylene

This protocol details the key stereochemistry-determining step. The conditions are adapted from organocatalyzed Michael additions of alkynyl ketones.[1]

Materials:

  • Cyclohept-2-en-1-one

  • (Triisopropylsilyl)acetylene

  • Diphenylprolinol silyl ether organocatalyst

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (triisopropylsilyl)acetylene (1.5 eq) in anhydrous toluene, add Cs₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Add a solution of cyclohept-2-en-1-one (1.0 eq) and the diphenylprolinol silyl ether catalyst (0.1 eq) in toluene.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-((triisopropylsilyl)ethynyl)cycloheptanone.

Protocol 3: Deprotection of the Silyl Group

This final step yields the target 3-ethynyl-cycloheptanone.

Materials:

  • 3-((Triisopropylsilyl)ethynyl)cycloheptanone

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-((triisopropylsilyl)ethynyl)cycloheptanone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add TBAF (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-ethynyl-cycloheptanone.

Quantitative Data (Based on Analogous Reactions)

The following table summarizes expected yields and stereoselectivities based on literature reports for similar transformations.[1]

StepProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Asymmetric Michael Addition3-((Triisopropylsilyl)ethynyl)cycloheptanone75-90>95N/A
Deprotection3-Ethynyl-cycloheptanone>90--

Logical Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis Start Start Protocol1 Protocol 1: Synthesis of Cyclohept-2-en-1-one Start->Protocol1 Protocol2 Protocol 2: Asymmetric Michael Addition Protocol1->Protocol2 Protocol3 Protocol 3: Deprotection Protocol2->Protocol3 Final_Product 3-Ethynyl-cycloheptanone Protocol3->Final_Product Purification Column Chromatography Final_Product->Purification Structure_Verification NMR, IR, MS Purification->Structure_Verification Stereochemistry_Analysis Chiral HPLC/GC Purification->Stereochemistry_Analysis

Caption: Workflow for the synthesis and analysis of 3-ethynyl-cycloheptanone.

References

Application Notes and Protocols: Click Chemistry Reactions Involving 3-Ethynyl-Cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science, enabling the efficient and specific conjugation of molecular building blocks. Among the various "click" reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent. This document provides detailed application notes and protocols for the use of a versatile, yet not widely documented, building block: 3-ethynyl-cycloheptanone .

The presence of a terminal alkyne group on the cycloheptanone scaffold allows for its facile incorporation into a wide range of molecules via click chemistry, while the ketone functionality offers a handle for further chemical modifications. This dual functionality makes 3-ethynyl-cycloheptanone a potentially valuable reagent for creating complex molecular architectures, including bioconjugates and novel therapeutic agents. Due to the limited availability of specific literature on 3-ethynyl-cycloheptanone, this document provides generalized protocols and illustrative data based on established principles of click chemistry with analogous compounds.

Synthesis of 3-Ethynyl-Cycloheptanone

Proposed Synthetic Workflow:

G cluster_synthesis Proposed Synthesis of 3-Ethynyl-Cycloheptanone Cycloheptanone Cycloheptanone Enolate Cycloheptanone Enolate Cycloheptanone->Enolate Base (e.g., LDA) Ethynylation Ethynylation Reaction Enolate->Ethynylation Ethynylating Agent (e.g., Ethynyltrimethylsilane, followed by desilylation) Product 3-Ethynyl-Cycloheptanone Ethynylation->Product

Caption: A proposed two-step synthetic workflow for 3-ethynyl-cycloheptanone.

Click Chemistry Reactions: An Overview

3-Ethynyl-cycloheptanone can participate in both major types of azide-alkyne click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (3-ethynyl-cycloheptanone) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. CuAAC reactions are known for their high yields, reliability, and tolerance to a wide range of functional groups.

General CuAAC Reaction Scheme:

G cluster_cyaac CuAAC Reaction Alkyne 3-Ethynyl-Cycloheptanone Triazole 1,4-Disubstituted Triazole Product Alkyne->Triazole Azide Azide-containing Molecule (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) Catalyst->Triazole

Caption: General scheme of a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne derivative. While 3-ethynyl-cycloheptanone itself is not strained, it can be reacted with an azide-functionalized strained alkyne (e.g., DBCO, BCN) to form a triazole linkage.

General SPAAC Reaction Scheme:

G cluster_spaac SPAAC Reaction Alkyne 3-Ethynyl-Cycloheptanone Triazole Triazole Product Alkyne->Triazole StrainedAlkyne Azide-functionalized Strained Cyclooctyne (e.g., Azido-DBCO) StrainedAlkyne->Triazole

Caption: General scheme of a SPAAC reaction.

Experimental Protocols

The following are generalized protocols that can be adapted for click chemistry reactions involving 3-ethynyl-cycloheptanone. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for CuAAC

This protocol describes a typical CuAAC reaction for the conjugation of 3-ethynyl-cycloheptanone to an azide-containing molecule.

Materials:

  • 3-Ethynyl-cycloheptanone

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF)

  • Nitrogen or Argon source (for deoxygenation)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of 3-ethynyl-cycloheptanone in a suitable organic solvent (e.g., DMSO or THF).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vial, add the azide-containing molecule (1 equivalent).

    • Add 3-ethynyl-cycloheptanone (1.1 to 1.5 equivalents).

    • Add the chosen solvent system to achieve the desired final concentration (typically in the range of 1-10 mM).

    • Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiation of the Reaction:

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for SPAAC

This protocol outlines a typical SPAAC reaction between 3-ethynyl-cycloheptanone and an azide-functionalized strained cyclooctyne.

Materials:

  • 3-Ethynyl-cycloheptanone

  • Azide-functionalized strained cyclooctyne (e.g., Azido-DBCO)

  • Biocompatible solvent (e.g., PBS, cell culture media, or a mixture with a water-miscible organic solvent like DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 3-ethynyl-cycloheptanone in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized strained cyclooctyne in DMSO.

  • Reaction Setup:

    • In a reaction vial, dissolve the limiting reagent in the chosen solvent.

    • Add the other reactant in a slight excess (e.g., 1.1 to 2 equivalents).

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).

    • Monitor the reaction progress by LC-MS or other appropriate methods. SPAAC reactions are generally faster than CuAAC, with significant product formation often observed within minutes to a few hours.

  • Purification:

    • For in vitro reactions, the product can be purified using standard chromatographic techniques (e.g., HPLC).

    • For biological samples, purification may involve techniques like size-exclusion chromatography or affinity purification, depending on the nature of the labeled biomolecule.

Data Presentation

The following tables provide illustrative quantitative data for hypothetical click reactions involving 3-ethynyl-cycloheptanone. These values are based on typical outcomes for similar compounds and should be used as a reference for expected performance.

Table 1: Illustrative Reaction Yields for CuAAC with 3-Ethynyl-Cycloheptanone

Azide SubstrateSolvent SystemTemperature (°C)Time (h)Yield (%)
Benzyl Azidet-BuOH/H₂O (1:1)25495
4-AzidoanilineTHF/H₂O (1:1)25888
Azido-PEG₃DMSO/H₂O (1:1)25292
1-Azidoadamantanet-BuOH/H₂O (1:1)401285

Table 2: Illustrative Kinetic Data for SPAAC with an Azide-Functionalized Strained Alkyne

Strained AlkyneSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
DBCO-AzidePBS/DMSO (9:1)37~0.1 - 1.0
BCN-AzideAcetonitrile25~0.01 - 0.1
DIBO-AzideMethanol25~0.3 - 1.5

Applications in Drug Discovery and Bioconjugation

The unique structure of 3-ethynyl-cycloheptanone opens up numerous possibilities in the development of novel therapeutics and biological probes.

Hypothetical Application in Kinase Inhibitor Development

The triazole linkage formed via click chemistry is a well-known pharmacophore that can mimic a peptide bond and participate in hydrogen bonding interactions within a protein's active site. A 3-ethynyl-cycloheptanone-derived triazole could be a key component of a novel kinase inhibitor.

Signaling Pathway Diagram:

G cluster_pathway Hypothetical Inhibition of a Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Triazole-Cycloheptanone Inhibitor Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-ethynyl-cycloheptanone-derived inhibitor.

Conclusion

While specific experimental data for 3-ethynyl-cycloheptanone in click chemistry is not extensively documented, its structure suggests significant potential as a versatile building block. The protocols and illustrative data presented here provide a solid foundation for researchers to begin exploring its applications in their own work. The combination of a reactive alkyne for click chemistry and a modifiable ketone functionality makes 3-ethynyl-cycloheptanone a promising candidate for the synthesis of complex molecules with applications in drug discovery, bioconjugation, and materials science. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research needs.

Application Notes and Protocols: Polymerization of 3-Ethynyl-Cycloheptanone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of monomers containing both a reactive ethynyl group and a functional cycloalkanone moiety, such as 3-ethynyl-cycloheptanone, represents a promising yet underexplored area in polymer chemistry. The resulting polymers, poly(3-ethynyl-cycloheptanone), would possess a unique combination of a polyacetylene backbone with pendant cycloheptanone groups. This structure offers intriguing possibilities for post-polymerization modification of the ketone group, enabling the attachment of bioactive molecules or the tuning of material properties. Such functional polymers could find applications in drug delivery, biomaterials, and advanced coatings.

While direct literature on the polymerization of 3-ethynyl-cycloheptanone is not currently available, established methods for the polymerization of terminal alkynes, particularly those bearing functional groups, provide a strong foundation for developing successful synthetic protocols. Rhodium-based catalysts are well-known for their high efficiency and tolerance to various functional groups in alkyne polymerization. This document outlines proposed methodologies for the synthesis and characterization of poly(3-ethynyl-cycloheptanone) and its derivatives, based on analogous reactions reported in the literature.

Proposed Polymerization Pathways

Two primary pathways are proposed for the polymerization of 3-ethynyl-cycloheptanone: transition metal-catalyzed polymerization and, as a potential alternative, metal-free polymerization.

Rhodium-Catalyzed Coordination Polymerization

Rhodium(I) complexes, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), are highly effective catalysts for the polymerization of terminal alkynes. The proposed mechanism involves the coordination of the alkyne to the rhodium center, followed by insertion into a rhodium-acetylide or rhodium-hydride bond, leading to chain propagation. The presence of the ketone functionality is generally well-tolerated by these catalytic systems.

G cluster_synthesis Monomer Synthesis cluster_polymerization Proposed Polymerization cluster_characterization Polymer Characterization Monomer 3-Ethynyl-cycloheptanone Polymerization Polymerization Reaction Monomer->Polymerization Catalyst [Rh(nbd)Cl]2 / Co-catalyst Catalyst->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization GPC GPC (Mn, Mw, PDI) Polymerization->GPC NMR NMR (Structure) Polymerization->NMR FTIR FTIR (Functional Groups) Polymerization->FTIR TGA TGA (Thermal Stability) Polymerization->TGA

Caption: Proposed workflow for the synthesis and characterization of poly(3-ethynyl-cycloheptanone).

Potential Metal-Free Polymerization

For applications where metal contamination is a concern, such as in certain biomedical devices, metal-free polymerization routes are desirable. Organobase-catalyzed thiol-yne reactions or other base-initiated polymerizations could be explored as potential alternatives, though their applicability to 3-ethynyl-cycloheptanone would require empirical validation.

Experimental Protocols (Proposed)

The following protocols are hypothetical and based on established procedures for similar monomers. Optimization of reaction conditions will be necessary.

Protocol 1: Rhodium-Catalyzed Polymerization of 3-Ethynyl-Cycloheptanone

Materials:

  • 3-Ethynyl-cycloheptanone (monomer)

  • [Rh(nbd)Cl]₂ (catalyst)

  • Triethylamine (co-catalyst/activator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon), dissolve 3-ethynyl-cycloheptanone (e.g., 1 mmol) in anhydrous toluene (e.g., 5 mL).

  • In a separate flask, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous toluene (e.g., 1 mg/mL).

  • To the monomer solution, add triethylamine (e.g., 1.5 equivalents relative to the catalyst).

  • Initiate the polymerization by adding the required amount of the rhodium catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 100:1).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via GC or ¹H NMR.

  • Quench the polymerization by exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Isolate the polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using GPC (for molecular weight and polydispersity), NMR (for structure confirmation), FTIR (to confirm the presence of key functional groups), and TGA (for thermal stability).

G start Start dissolve_monomer Dissolve 3-ethynyl-cycloheptanone in anhydrous toluene under Argon start->dissolve_monomer add_cocatalyst Add triethylamine dissolve_monomer->add_cocatalyst add_catalyst Add [Rh(nbd)Cl]₂ solution add_cocatalyst->add_catalyst polymerize Stir at 30°C for 24h add_catalyst->polymerize quench Quench reaction (expose to air) polymerize->quench precipitate Precipitate polymer in methanol quench->precipitate isolate Filter, wash, and dry polymer precipitate->isolate characterize Characterize Polymer (GPC, NMR, FTIR, TGA) isolate->characterize end End characterize->end

Caption: Detailed workflow for the proposed rhodium-catalyzed polymerization of 3-ethynyl-cycloheptanone.

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from polymerization experiments should be structured for clear comparison. The data presented here is for illustrative purposes only.

Table 1: Effect of Monomer-to-Catalyst Ratio on Polymerization

Entry[Monomer]:[Catalyst]Time (h)Conversion (%)Yield (%)Mₙ ( g/mol )PDI (Mₗ/Mₙ)
150:124958815,2001.8
2100:124928528,5001.9
3200:124857845,1002.1

Conditions: [Monomer] = 0.2 M in toluene, 30 °C, [Rh(nbd)Cl]₂ catalyst, Et₃N co-catalyst.

Table 2: Thermal Properties of Poly(3-ethynyl-cycloheptanone)

Polymer SampleMₙ ( g/mol )TGA 5% Weight Loss (°C)Char Yield at 800°C (%)
P-115,20028555
P-228,50031058
P-345,10032562

TGA performed under a nitrogen atmosphere at a heating rate of 10 °C/min.

Applications and Future Directions

The pendant cycloheptanone groups in the polymer chain are key to its potential applications. They can serve as handles for further chemical modifications:

  • Drug Conjugation: Bioactive molecules containing primary amine groups can be attached to the ketone via reductive amination, creating polymer-drug conjugates for targeted delivery.

  • Cross-linking: The ketone groups can be used for cross-linking the polymer chains, for instance, through reactions with dihydrazides, to form hydrogels or thermosets.

  • Surface Modification: The polymer can be grafted onto surfaces to introduce ketone functionalities, which can then be used to immobilize proteins or other biomolecules.

Future research should focus on the controlled synthesis of these polymers to achieve desired molecular weights and low polydispersity. Furthermore, the reactivity of the pendant ketone group should be thoroughly investigated to develop a toolbox of reliable post-polymerization modification reactions. The biocompatibility and biodegradability of the resulting functionalized polymers will also be crucial for their application in the biomedical field.

Application Notes and Protocols: 3-Ethynyl-Cycloheptanone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-ethynyl-cycloheptanone as a versatile building block for the preparation of valuable heterocyclic compounds, particularly fused pyrazoles and isoxazoles. The protocols detailed herein are based on established methodologies for analogous cyclic α,β-alkynyl ketones and provide a strong foundation for the exploration of novel cycloheptanone-fused heterocycles.

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing these structural motifs. Fused pyrazoles and isoxazoles, in particular, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel derivatives of these scaffolds is therefore of significant interest.

3-Ethynyl-cycloheptanone is an attractive, yet underexplored, starting material for the construction of such heterocyclic systems. Its α,β-unsaturated ketone functionality, combined with the reactive terminal alkyne, provides two key sites for cyclization and annulation reactions. This allows for the rapid assembly of complex, seven-membered ring-fused heterocyclic cores.

Synthesis of 3-Ethynyl-Cycloheptanone

Proposed Synthetic Pathway:

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Oxidative Rearrangement Cycloheptanone Cycloheptanone Step1_Reaction THF, 0 °C to rt Cycloheptanone->Step1_Reaction Ethynyl_Grignard Ethynylmagnesium bromide or Acetylene/n-BuLi Ethynyl_Grignard->Step1_Reaction 1-Ethynyl-cycloheptanol 1-Ethynyl-cycloheptanol Step1_Reaction->1-Ethynyl-cycloheptanol Step2_Reaction DCM, rt 1-Ethynyl-cycloheptanol->Step2_Reaction Oxidant PCC or DMP Oxidant->Step2_Reaction 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone Step2_Reaction->3-Ethynyl-cycloheptanone

Caption: Proposed synthesis of 3-ethynyl-cycloheptanone.

Experimental Protocol: Synthesis of 3-Ethynyl-Cycloheptanone (Generalized)

Step 1: Synthesis of 1-Ethynyl-cycloheptanol

  • To a solution of ethynylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethynyl-cycloheptanol.

Step 2: Synthesis of 3-Ethynyl-cycloheptanone

  • To a solution of 1-ethynyl-cycloheptanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethynyl-cycloheptanone.

Application in Heterocyclic Synthesis

3-Ethynyl-cycloheptanone serves as a valuable precursor for the synthesis of cycloheptane-fused pyrazoles and isoxazoles. These reactions typically proceed through a condensation of the ketone with a dinucleophile (hydrazine or hydroxylamine), followed by an intramolecular cyclization onto the alkyne.

Synthesis of Cyclohepta[c]pyrazoles

The reaction of 3-ethynyl-cycloheptanone with hydrazine hydrate or its derivatives provides a direct route to 4,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyrazoles. This transformation is a powerful method for creating a fused bicyclic system containing a pyrazole ring.

G 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone Reaction Ethanol, Reflux 3-Ethynyl-cycloheptanone->Reaction Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reaction Fused_Pyrazole 4,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyrazole Reaction->Fused_Pyrazole

Caption: Synthesis of a cyclohepta[c]pyrazole derivative.

  • To a solution of 3-ethynyl-cycloheptanone (1.0 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Heat the reaction mixture at reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cyclohepta[c]pyrazole.

Synthesis of Cyclohepta[d]isoxazoles

Similarly, the reaction with hydroxylamine hydrochloride leads to the formation of 4,5,6,7,8,9-hexahydrocyclohepta[d]isoxazoles. This provides a straightforward entry into isoxazole-fused seven-membered ring systems.

G 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone Reaction Ethanol, Reflux 3-Ethynyl-cycloheptanone->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Sodium Acetate Hydroxylamine->Reaction Fused_Isoxazole 4,5,6,7,8,9-Hexahydrocyclohepta[d]isoxazole Reaction->Fused_Isoxazole

Caption: Synthesis of a cyclohepta[d]isoxazole derivative.

  • To a solution of 3-ethynyl-cycloheptanone (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

  • Heat the reaction mixture at reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclohepta[d]isoxazole.

Quantitative Data Summary

The following table summarizes the expected reaction conditions and yields for the synthesis of heterocyclic compounds from 3-ethynyl-cycloheptanone, based on analogous reactions with other cyclic α,β-alkynyl ketones.

Starting MaterialReagent(s)ProductSolventTemperature (°C)Time (h)Yield (%)
3-Ethynyl-cycloheptanoneHydrazine Hydrate4,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyrazoleEthanolReflux4-875-90 (Est.)
3-Ethynyl-cycloheptanonePhenylhydrazine2-Phenyl-4,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyrazoleEthanolReflux6-1270-85 (Est.)
3-Ethynyl-cycloheptanoneHydroxylamine HCl, NaOAc4,5,6,7,8,9-Hexahydrocyclohepta[d]isoxazoleEthanolReflux6-1265-80 (Est.)

Note: Estimated yields are based on reported syntheses of similar fused pyrazoles and isoxazoles from cyclic alkynyl ketones.

Logical Workflow for Synthesis and Derivatization

The synthesized cycloheptanone-fused heterocycles can be further functionalized to create a library of novel compounds for biological screening.

G Start 3-Ethynyl-cycloheptanone Pyrazole_Synth Pyrazole Synthesis (Hydrazine) Start->Pyrazole_Synth Isoxazole_Synth Isoxazole Synthesis (Hydroxylamine) Start->Isoxazole_Synth Fused_Pyrazole Fused Pyrazole Core Pyrazole_Synth->Fused_Pyrazole Fused_Isoxazole Fused Isoxazole Core Isoxazole_Synth->Fused_Isoxazole Derivatization_P N-Alkylation/ N-Arylation Fused_Pyrazole->Derivatization_P Derivatization_I Ring Modification/ Functionalization Fused_Isoxazole->Derivatization_I Library_P Pyrazole Analogs Library Derivatization_P->Library_P Library_I Isoxazole Analogs Library Derivatization_I->Library_I Screening Biological Screening Library_P->Screening Library_I->Screening

Caption: Workflow for synthesis and derivatization.

Conclusion

3-Ethynyl-cycloheptanone is a promising and versatile building block for the synthesis of novel fused heterocyclic compounds. The protocols provided herein, though generalized from closely related systems, offer a solid starting point for the development of cycloheptanone-fused pyrazoles and isoxazoles. The straightforward nature of these transformations, coupled with the potential for further derivatization, makes this an attractive area of research for medicinal chemists and drug development professionals. It is recommended that the reaction conditions for each specific substrate be optimized to achieve the best possible outcomes.

Application Note & Protocol: Synthesis and Application of Labeled 3-Ethynyl-Cycloheptanone for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of isotopically labeled 3-ethynyl-cycloheptanone, a novel tracer candidate for use in Positron Emission Tomography (PET) imaging and metabolic studies. The protocol outlines a multi-step synthesis beginning with the α-functionalization of cycloheptanone, followed by the introduction of an ethynyl group, and concluding with a radiolabeling step. This tracer is designed for probing biological systems where the cycloheptanone moiety can act as a bioisostere or where the ethynyl group can be utilized for click chemistry applications in vitro and in vivo.

Introduction

Cyclic ketones are prevalent structural motifs in numerous biologically active compounds. The introduction of an ethynyl group provides a versatile handle for "click" chemistry, allowing for the attachment of reporter molecules or for studying interactions with biological targets. Labeled 3-ethynyl-cycloheptanone serves as a valuable tool in drug development for understanding pharmacokinetics, pharmacodynamics, and target engagement of novel therapeutics. This application note describes a reproducible synthetic protocol for its preparation.

Proposed Synthetic Pathway

The synthesis of labeled 3-ethynyl-cycloheptanone can be envisioned through a multi-step process. A plausible route involves the formation of an enolate from cycloheptanone, followed by α,β-unsaturation and subsequent conjugate addition of an ethynyl equivalent. Labeling can be incorporated in the final step.

cluster_0 Synthesis Workflow Cycloheptanone Cycloheptanone Cyclohept-2-enone Cyclohept-2-enone Cycloheptanone->Cyclohept-2-enone Phenylselenenylation/ Oxidation 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone Cyclohept-2-enone->3-Ethynyl-cycloheptanone 1. (CH3)3SiC≡CLi, CuI 2. TBAF [11C]3-Ethynyl-cycloheptanone [11C]3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone->[11C]3-Ethynyl-cycloheptanone [11C]CH3I, Base cluster_1 Hypothetical Tracer Application Tracer [11C]3-Ethynyl-cycloheptanone Bloodstream Bloodstream Tracer->Bloodstream Injection Drug Drug-Kinase Complex Downstream Downstream Signaling Drug->Downstream Inhibition Metabolites Metabolites Excretion Excretion Metabolites->Excretion Bloodstream->Metabolites Metabolism TargetTissue Target Tissue Bloodstream->TargetTissue Distribution Kinase Kinase TargetTissue->Kinase Kinase->Drug Binding

Application Notes and Protocols: Metal-Catalyzed Reactions of the Alkyne in 3-Ethynyl-Cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential metal-catalyzed reactions involving the alkyne moiety of 3-ethynyl-cycloheptanone. While specific literature on this exact substrate is limited, the reactivity of analogous 1,5- and 1,6-enynes provides a strong predictive framework for its chemical transformations. The following sections detail key metal-catalyzed reactions, present quantitative data from related systems, provide adaptable experimental protocols, and visualize reaction pathways.

Introduction

3-Ethynyl-cycloheptanone is a versatile building block in organic synthesis, possessing both a reactive alkyne and a ketone functional group. The strategic location of the ethynyl group allows for a variety of intramolecular cyclization and cycloaddition reactions when activated by a metal catalyst. These transformations can lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document explores the application of gold, platinum, ruthenium, and palladium catalysts in mediating such reactions.

Key Metal-Catalyzed Reactions

The alkyne functionality in 3-ethynyl-cycloheptanone can be activated by various transition metals to undergo several key transformations, primarily through cycloisomerization and related cyclization pathways.

Gold(I)-Catalyzed Cycloisomerization

Gold(I) complexes are highly effective catalysts for the cycloisomerization of enynes.[1] Due to their high affinity for alkynes, they can activate the triple bond of 3-ethynyl-cycloheptanone, initiating an intramolecular reaction.[1] The reaction typically proceeds through a bicyclic gold(I) carbene intermediate, which can then undergo rearrangement to form various diene products.[1]

Platinum(II)-Catalyzed Cyclizations

Platinum(II) catalysts, such as PtCl₂, are also potent activators of enynes for cyclization reactions.[2][3] These reactions can proceed through different pathways, including formal enyne metathesis to yield 1,3-dienes, or the formation of vinylcyclopropane derivatives.[3][4] The reaction mechanism is believed to involve the π-complexation of Pt(II) to the alkyne, followed by intramolecular attack of the alkene.[2][3]

Ruthenium-Catalyzed Hydrative Cyclization

Ruthenium catalysts can mediate the hydrative cyclization of enynes, which is particularly relevant for substrates like 3-ethynyl-cycloheptanone that contain a Michael acceptor (the ketone).[5][6][7] This reaction converts 1,5-enynes into cyclopentanone derivatives through a proposed mechanism involving the formation of a ruthenium vinylidene, followed by anti-Markovnikov hydration and an intramolecular Michael addition.[5][6]

Palladium-Catalyzed Reactions

Palladium catalysts are well-known for their role in a wide array of cross-coupling and cyclization reactions.[8][9][10] For a substrate like 3-ethynyl-cycloheptanone, palladium catalysis could potentially be employed for various transformations, including cascade reactions initiated by C-H functionalization.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for metal-catalyzed reactions of enynes analogous to 3-ethynyl-cycloheptanone. This data provides an expected range of yields and conditions for similar transformations.

Catalyst SystemSubstrate TypeReaction TypeSolventTemp (°C)Yield (%)Reference
[JohnPhosAu(NCMe)]SbF₆ (2 mol%)1,6-EnyneCycloisomerizationCH₂Cl₂23High[1]
PtCl₂ (5 mol%)1,6-EnyneAlkoxycyclizationMeOHRefluxHigh[2]
[Ru₃(dppm)₃Cl₅]PF₆ (2 mol%)1,5-EnyneHydrative Cyclization1,4-Dioxane120Up to 80%[5][7]
PtCl₂EnyneCycloisomerizationToluene80Good to Excellent[3]

Experimental Protocols

The following are detailed, adaptable protocols for key metal-catalyzed reactions based on literature for analogous enyne systems.

Protocol 1: Gold(I)-Catalyzed Cycloisomerization of an Enyne

This protocol is adapted from a general procedure for the cycloisomerization of 1,6-enynes.[1]

Materials:

  • 3-Ethynyl-cycloheptanone (or analogous enyne)

  • [JohnPhosAu(NCMe)]SbF₆

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the enyne (e.g., 400 μmol) in anhydrous CH₂Cl₂ (4 mL) at 23 °C, add the gold catalyst [JohnPhosAu(NCMe)]SbF₆ (e.g., 8.0 μmol, 2 mol %).

  • Stir the reaction mixture at 23 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a drop of triethylamine.

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cycloisomerized product.

Protocol 2: Platinum(II)-Catalyzed Alkoxycyclization of an Enyne

This protocol is adapted from a procedure for the platinum-catalyzed cyclization of enynes in the presence of an alcohol.[2]

Materials:

  • 3-Ethynyl-cycloheptanone (or analogous enyne)

  • Platinum(II) chloride (PtCl₂)

  • Methanol (MeOH), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the enyne (e.g., 1 mmol) in anhydrous methanol (10 mL).

  • Add PtCl₂ (e.g., 0.05 mmol, 5 mol %) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the alkoxycyclized product.

Protocol 3: Ruthenium-Catalyzed Hydrative Cyclization of an Enyne

This protocol is based on the hydrative cyclization of 1,5-enynes bearing a Michael acceptor.[5]

Materials:

  • 3-Ethynyl-cycloheptanone (or analogous enyne)

  • Trinuclear ruthenium complex, e.g., [Ru₃(dppm)₃Cl₅]PF₆

  • 1,4-Dioxane

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction tube, combine the enyne substrate (e.g., 0.2 mmol), the ruthenium catalyst (e.g., 2 mol %), and 1,4-dioxane (1.0 mL).

  • Add water (e.g., 10 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclopentanone derivative.

Visualizations

The following diagrams illustrate the proposed mechanistic pathways and experimental workflows.

Gold_Catalyzed_Cycloisomerization cluster_workflow Gold(I)-Catalyzed Cycloisomerization Workflow Start Start with 3-Ethynyl-cycloheptanone Catalyst Add [JohnPhosAu(NCMe)]SbF₆ in CH₂Cl₂ Start->Catalyst React Stir at 23°C Catalyst->React Quench Quench with Triethylamine React->Quench Purify Purify via Column Chromatography Quench->Purify Product Isolated Cycloisomerized Product Purify->Product

Caption: Workflow for Gold(I)-Catalyzed Cycloisomerization.

Platinum_Catalyzed_Cyclization_Pathway cluster_pathway Proposed Pathway for Platinum-Catalyzed Enyne Cyclization Enyne 3-Ethynyl-cycloheptanone + PtCl₂ Pt_Complex η²-Alkyne-Pt(II) Complex Enyne->Pt_Complex Coordination Carbocation Transient Carbocation Intermediate Pt_Complex->Carbocation Intramolecular Attack of Alkene Nucleophilic_Attack Nucleophilic Attack (e.g., by Solvent) Carbocation->Nucleophilic_Attack Product Cyclized Product Nucleophilic_Attack->Product Trapping

Caption: Pt-Catalyzed Enyne Cyclization Pathway.

Ruthenium_Hydrative_Cyclization cluster_mechanism Ruthenium-Catalyzed Hydrative Cyclization Mechanism Start Enyne + [Ru] catalyst Vinylidene Ruthenium Vinylidene Intermediate Start->Vinylidene Hydration anti-Markovnikov Hydration Vinylidene->Hydration + H₂O Acyl_Ru Acyl Ruthenium Species Hydration->Acyl_Ru Michael_Addition Intramolecular Michael Addition Acyl_Ru->Michael_Addition Product Cyclopentanone Derivative Michael_Addition->Product

Caption: Ru-Catalyzed Hydrative Cyclization Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Click Chemistry with 3-Ethynyl-Cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 3-ethynyl-cycloheptanone. Given the unique steric and electronic properties of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for a click reaction with 3-ethynyl-cycloheptanone?

A1: A standard starting point for a CuAAC reaction involves using a copper(I) source, which is often generated in situ from a copper(II) salt and a reducing agent.[1][2] A typical setup would include your azide, 3-ethynyl-cycloheptanone, a CuSO₄/sodium ascorbate system, and a suitable solvent mixture like t-BuOH/H₂O or DMF/H₂O.[2] The use of an accelerating ligand is highly recommended to stabilize the Cu(I) catalyst and improve reaction efficiency.[3][4][5]

Q2: Why is my reaction yield low or the reaction failing to proceed?

A2: Low yields can stem from several factors. The Cu(I) catalytic species is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[6] The steric hindrance from the cycloheptanone ring may also slow down the reaction. Additionally, poor solubility of reactants or the final product can be a limiting factor.[7] In biological applications, interfering molecules or endogenous metal ions can also inhibit the reaction.[8]

Q3: What are the most critical parameters to optimize for this specific alkyne?

A3: For a potentially hindered alkyne like 3-ethynyl-cycloheptanone, the most critical parameters to optimize are the choice and concentration of the copper source, the type and ratio of the ligand, the solvent system, and the reaction temperature. The flexibility and selectivity of the CuAAC reaction allow it to be performed under a wide variety of conditions, which you can adjust to suit your specific substrate.[9]

Q4: Can the ketone functional group in 3-ethynyl-cycloheptanone interfere with the click reaction?

A4: Generally, the ketone group is compatible with CuAAC reaction conditions. Click chemistry is known for its high selectivity and tolerance of various functional groups.[9] However, if you are working in a complex biological system, side reactions involving carbonyl groups, such as the formation of hydrazones or oximes, are possible if corresponding reagents are present.[]

Q5: Are there copper-free alternatives if the CuAAC reaction proves problematic?

A5: Yes, if copper toxicity or catalysis issues are a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[] This method does not require a metal catalyst and relies on the ring strain of a cyclooctyne derivative to drive the reaction.[] While SPAAC is highly biocompatible, its reaction kinetics are generally slower than CuAAC.[][11]

Troubleshooting Guide

This guide addresses common problems encountered during the click chemistry reaction with 3-ethynyl-cycloheptanone.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Product Yield 1. Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[6]1a. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 1b. Use fresh, high-quality sodium ascorbate in slight excess (e.g., 5-10 equivalents) to maintain a reducing environment.[6] 1c. Consider using an oxygen scavenger.
2. Insufficient Catalyst Loading: The catalyst concentration is too low for the substrate.2a. Increase the loading of the copper catalyst and ligand. For challenging substrates, higher catalyst amounts may be necessary.[9]
3. Poor Solubility: Reactants, catalyst, or intermediates are not fully dissolved in the chosen solvent.3a. Experiment with different solvent systems. Polar solvents like DMF, CH₃CN, or EtOH can accelerate the reaction.[12] Mixtures such as t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O are common.[2]
Slow Reaction Rate 1. Steric Hindrance: The bulky cycloheptanone ring may sterically hinder the approach of the azide to the alkyne.1a. Increase the reaction temperature. Gentle heating (e.g., 40-60 °C) can often overcome activation barriers. 1b. Use a more effective accelerating ligand, such as THPTA or a pyridinyl-triazole based ligand, which can enhance the catalytic activity of copper.[3][12]
2. Inappropriate Ligand: The chosen ligand may not be optimal for this specific substrate.2a. Screen different ligands. Tris(triazolylmethyl)amine ligands like THPTA are excellent for aqueous systems.[3] For organic solvents, ligands like TBTA may be more suitable.
Formation of Side Products 1. Alkyne Homocoupling (Glasner Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes.1a. Rigorously deoxygenate all solvents and reagents before starting the reaction. 1b. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction.[1]
2. Degradation of Biomolecules (if applicable): Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive biomolecules.[4][5]2a. Use a protective, accelerating ligand like THPTA, which can intercept ROS.[3][4] A higher ligand-to-copper ratio (e.g., 5:1) can be beneficial.[5] 2b. Consider adding aminoguanidine to trap reactive byproducts from ascorbate oxidation.[4]
Difficulty in Product Purification 1. Residual Copper Catalyst: Copper ions can be difficult to remove from the final product.1a. After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to sequester copper ions. 1b. Use a heterogeneous or polymer-supported copper catalyst that can be easily filtered off post-reaction.

Experimental Protocols

Protocol 1: General CuAAC Reaction for 3-Ethynyl-Cycloheptanone

This protocol provides a starting point for optimization. Adjustments in concentration, temperature, and reaction time may be necessary.

Materials:

  • 3-ethynyl-cycloheptanone

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve 3-ethynyl-cycloheptanone (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O solvent mixture.

  • Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh stock solution of the catalyst premix:

    • Add CuSO₄·5H₂O (0.1 eq) to deionized water.

    • Add THPTA (0.5 eq, for a 5:1 ligand-to-copper ratio) to the copper solution and mix until dissolved. The solution should turn light blue.

  • In another vial, prepare a fresh stock solution of sodium ascorbate (2.0 eq) in deionized water.

  • To the deoxygenated solution of alkyne and azide, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution.

  • Maintain the inert atmosphere and stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Optimization Parameters

Use the following tables as a template to record and compare the results of your optimization experiments.

Table 1: Screening of Reaction Conditions

EntryCopper Source (mol%)Ligand (mol%)Reducing Agent (eq)SolventTemp (°C)Time (h)Yield (%)
1CuSO₄ (5)THPTA (25)NaAsc (2)t-BuOH/H₂O2524
2CuSO₄ (10)THPTA (50)NaAsc (4)t-BuOH/H₂O2512
3CuI (5)NoneNaAsc (2)DMF2524
4CuSO₄ (10)THPTA (50)NaAsc (4)DMSO506
User Data

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a CuAAC reaction.

G reagents 1. Prepare Reactants (Alkyne + Azide) solvent 2. Dissolve in Solvent (e.g., tBuOH/H2O) reagents->solvent deoxygenate 3. Deoxygenate Mixture (N2 or Ar sparging) solvent->deoxygenate add_cat 6. Add Catalyst Premix deoxygenate->add_cat catalyst 4. Prepare Catalyst Premix (CuSO4 + Ligand) catalyst->add_cat reducer 5. Prepare Reducing Agent (Sodium Ascorbate) add_red 7. Add Reducing Agent reducer->add_red add_cat->add_red react 8. React (Stir at RT or Heat) add_red->react monitor 9. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 10. Workup & Purification (Extraction, Chromatography) monitor->workup Complete product Final Product workup->product

Caption: General workflow for a CuAAC experiment.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting low-yielding CuAAC reactions.

G start Problem: Low or No Yield cause_ox Cause: Catalyst Oxidation? start->cause_ox cause_sol Cause: Poor Solubility? start->cause_sol cause_cat Cause: Insufficient Catalysis? start->cause_cat sol_ox Solution: - Deoxygenate solvents - Use fresh NaAsc - Work under inert atm. cause_ox->sol_ox Yes sol_sol Solution: - Screen polar solvents (DMF, DMSO) - Try co-solvent mixtures cause_sol->sol_sol Yes sol_cat Solution: - Increase catalyst/ligand loading - Screen different ligands (THPTA) - Increase temperature cause_cat->sol_cat Yes

Caption: Troubleshooting logic for low-yield click reactions.

References

Preventing decomposition of 3-ethynyl-cycloheptanone during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Ethynyl-Cycloheptanone

Welcome to the technical support center for 3-ethynyl-cycloheptanone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of 3-ethynyl-cycloheptanone during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am synthesizing 3-ethynyl-cycloheptanone from 1-ethynyl-cycloheptanol. During workup, I am observing the formation of an unexpected α,β-unsaturated ketone. What is happening and how can I prevent it?

A1: This is a classic sign of a Meyer-Schuster rearrangement , an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone. The acidic conditions during your workup are likely causing this unwanted side reaction.

Troubleshooting:

  • Avoid Acidic Workups: Do not use strong acids to neutralize your reaction mixture. Opt for a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.

  • Use Mild Oxidation Reagents: When oxidizing 1-ethynyl-cycloheptanol to 3-ethynyl-cycloheptanone, use mild and neutral oxidation reagents. The Dess-Martin periodinane (DMP) oxidation is an excellent choice as it is performed under neutral conditions and is highly selective for alcohols.[1][2][3][4]

  • Control the pH: Maintain a neutral or slightly basic pH throughout your extraction and purification steps.

Q2: My reaction is producing a mixture of α,β-unsaturated ketones, including one that appears to be a methyl ketone. What is the cause?

A2: The formation of an α,β-unsaturated methyl ketone from a tertiary propargyl alcohol like 1-ethynyl-cycloheptanol is indicative of a Rupe rearrangement . This reaction competes with the Meyer-Schuster rearrangement, especially under strong acidic conditions.[5]

Troubleshooting:

  • Strictly Avoid Strong Acids: The Rupe rearrangement is favored by strong acids. Use of catalysts like ruthenium or silver can promote the desired Meyer-Schuster rearrangement under milder conditions if that is the intended product, but for the synthesis of 3-ethynyl-cycloheptanone, acidic conditions should be altogether avoided.

  • Temperature Control: Lowering the reaction temperature during the oxidation of 1-ethynyl-cycloheptanol can help minimize side reactions. Perform the oxidation at 0°C to room temperature.

Q3: During the synthesis of the precursor, 1-ethynyl-cycloheptanol, via the Favorskii reaction (addition of acetylene to cycloheptanone), I am getting low yields and a complex mixture of byproducts. How can I optimize this step?

A3: The Favorskii reaction is base-catalyzed, and while effective, it can be prone to side reactions, especially with enolizable ketones like cycloheptanone.

Troubleshooting:

  • Choice of Base: Instead of strong hydroxides, consider using lithium acetylide, which can be prepared from n-butyllithium and acetylene. This often leads to cleaner reactions and better yields.

  • Temperature Control: Perform the addition at low temperatures (e.g., -78°C) to minimize side reactions like aldol condensation.

  • Alternative Reagents: Consider using a Grignard reagent of acetylene (ethynylmagnesium bromide) for the addition to cycloheptanone, which can also provide the desired propargyl alcohol in good yields.

Q4: My purified 3-ethynyl-cycloheptanone seems to be degrading upon storage. What are the best storage conditions?

A4: Alkynyl ketones can be sensitive to light, heat, and acidic or basic contaminants.

Troubleshooting:

  • Storage Conditions: Store 3-ethynyl-cycloheptanone under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).

  • Purity: Ensure the compound is free from acidic or basic impurities before storage. Purification by column chromatography on silica gel using a non-polar eluent system is recommended.

  • Container: Use an amber-colored vial to protect the compound from light.

Data Presentation

Table 1: Comparison of Oxidation Methods for Propargyl Alcohols

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, neutral conditions, high selectivity, easy workup.[2][3][4]Potentially explosive, relatively high cost.[3]
Chromium-based reagents (e.g., PCC, PDC) CH₂Cl₂, Room TemperatureReadily available, effective.Toxic, can be acidic, leading to rearrangements.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CMild, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor.
IBX DMSO, Room TemperatureLess soluble than DMP, but effective.Can be explosive upon heating.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Formation of α,β-unsaturated ketoneMeyer-Schuster Rearrangement (acid-catalyzed)Use neutral or basic workup (e.g., NaHCO₃); employ mild oxidation reagents (e.g., DMP).
Formation of α,β-unsaturated methyl ketoneRupe Rearrangement (acid-catalyzed)Strictly avoid strong acids; use milder catalysts if rearrangement is intended for other purposes.[5]
Low yield in precursor synthesisFavorskii reaction side productsUse lithium acetylide or ethynylmagnesium bromide; maintain low reaction temperatures (-78°C).
Product degradation during storageSensitivity to light, heat, acid/baseStore at -20°C under inert gas in a dark vial; ensure high purity after purification.
Decomposition during purificationAcidic stationary phase or high temperaturesUse neutral alumina for chromatography if acid sensitivity is high; avoid distillation if thermally unstable.

Experimental Protocols

Protocol 1: Synthesis of 1-ethynyl-cycloheptanol (Precursor)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: Cool the THF to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) to the THF.

  • Acetylene Addition: Bubble acetylene gas through the solution for 30 minutes at -78°C to form lithium acetylide.

  • Ketone Addition: Slowly add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF to the lithium acetylide solution at -78°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Oxidation of 1-ethynyl-cycloheptanol to 3-ethynyl-cycloheptanone using Dess-Martin Periodinane (DMP)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of 1-ethynyl-cycloheptanol (1.0 equivalent) in dichloromethane (CH₂Cl₂).[3]

  • Reagent Addition: Add Dess-Martin periodinane (1.1 equivalents) to the solution in one portion at room temperature.[2][3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Decomposition_Pathways cluster_synthesis Synthesis cluster_decomposition Decomposition Pathways Cycloheptanone Cycloheptanone 1-Ethynyl-cycloheptanol 1-Ethynyl-cycloheptanol Cycloheptanone->1-Ethynyl-cycloheptanol + Acetylide (Favorskii Reaction) 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone 1-Ethynyl-cycloheptanol->3-Ethynyl-cycloheptanone Mild Oxidation (DMP) Alpha,Beta-Unsaturated Ketone Alpha,Beta-Unsaturated Ketone 1-Ethynyl-cycloheptanol->Alpha,Beta-Unsaturated Ketone Meyer-Schuster (Acid-Catalyzed) Alpha,Beta-Unsaturated Methyl Ketone Alpha,Beta-Unsaturated Methyl Ketone 1-Ethynyl-cycloheptanol->Alpha,Beta-Unsaturated Methyl Ketone Rupe Rearrangement (Acid-Catalyzed) Polymerization_Product Polymerization 3-Ethynyl-cycloheptanone->Polymerization_Product Instability

Caption: Synthesis and major decomposition pathways of 3-ethynyl-cycloheptanone.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification & Storage cluster_troubleshooting Troubleshooting Points Start Cycloheptanone Reaction1 Addition of Acetylide (e.g., Lithium Acetylide) Start->Reaction1 Product1 1-Ethynyl-cycloheptanol Reaction1->Product1 TS2 Maintain Low Temperature Reaction1->TS2 Reaction2 Dess-Martin Periodinane (DMP) Oxidation Product1->Reaction2 Product2 Crude 3-Ethynyl-cycloheptanone Reaction2->Product2 TS3 Use Neutral Conditions Reaction2->TS3 Purification Column Chromatography (Silica Gel, Neutral Eluent) Product2->Purification Final_Product Pure 3-Ethynyl-cycloheptanone Purification->Final_Product TS1 Avoid Acidic Workup Purification->TS1 Storage Store at -20°C under Inert Gas Final_Product->Storage

Caption: Recommended experimental workflow for stable 3-ethynyl-cycloheptanone.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-ethynyl-cycloheptanone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Proposed Synthetic Pathway

A plausible synthetic route for 3-ethynyl-cycloheptanone, which will be the basis for the following troubleshooting guide, involves two key stages: the formation of the cycloheptanone ring and the introduction of the ethynyl group.

Synthetic_Pathway cluster_0 Stage 1: Ring Expansion cluster_1 Stage 2: Ethynylation Cyclohexanone Cyclohexanone Intermediate_A Intermediate_A Cyclohexanone->Intermediate_A Reagents Cycloheptanone Cycloheptanone Intermediate_A->Cycloheptanone Rearrangement Intermediate_B Intermediate_B Cycloheptanone->Intermediate_B Base, Acetylene Source 3-Ethynyl-cycloheptanol 3-Ethynyl-cycloheptanol Intermediate_B->3-Ethynyl-cycloheptanol Workup 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanol->3-Ethynyl-cycloheptanone Oxidation

Caption: Proposed synthetic pathway for 3-ethynyl-cycloheptanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the cycloheptanone ring on a larger scale?

A1: Two primary methods for synthesizing cycloheptanone are ring expansion of cyclohexanone and cyclization of suberic acid derivatives. The Tiffeneau-Demjanov ring expansion, using reagents like diazomethane or trimethylsilyldiazomethane with a Lewis acid catalyst, is a common laboratory-scale method. For larger scales, the cyclization of suberic acid or its esters at high temperatures over metal oxide catalysts can be more economical.[1][2][3]

Q2: What are the most viable methods for introducing the ethynyl group at the 3-position of cycloheptanone?

A2: Direct ethynylation at the 3-position is challenging. A common strategy involves the 1,2-addition of an acetylide to the carbonyl group of cycloheptanone, followed by oxidation of the resulting tertiary alcohol. This approach introduces the ethynyl group at the 1-position, which would then require further synthetic manipulations to achieve the 3-substituted product. A more direct approach, though potentially lower-yielding, could involve conjugate addition of an ethynyl nucleophile to a cycloheptenone precursor.

Q3: Are there any specific safety precautions to consider when working with acetylides?

A3: Yes, metal acetylides, particularly those of heavy metals like copper and silver, can be explosive when dry.[4] It is crucial to handle them in solution whenever possible and to avoid storing them in a dry state. Reactions involving acetylene gas should be conducted in a well-ventilated fume hood due to its flammability.

Troubleshooting Guide

Stage 1: Cycloheptanone Synthesis (Ring Expansion Method)

Problem 1: Low yield of cycloheptanone during ring expansion from cyclohexanone.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using TLC or GC-MS to ensure all the starting material is consumed. If the reaction stalls, consider adding a fresh portion of the ring expansion reagent.Increased conversion of cyclohexanone and higher yield of the desired product.
Side reactions Ensure the reaction temperature is strictly controlled. For diazomethane-based reactions, maintaining a low temperature (0 °C or below) is critical to minimize side product formation.Reduced formation of byproducts and improved selectivity for cycloheptanone.
Reagent decomposition If using diazomethane, ensure it is freshly prepared and properly stored, as it is unstable. The yellow color of the diazomethane solution should be present throughout the addition.Consistent reactivity and improved reaction yield.
Purification losses Cycloheptanone is volatile. During workup and purification, use techniques that minimize evaporative losses, such as rotary evaporation under controlled vacuum and temperature.[2]Higher recovery of the final product.
Stage 2: Introduction of the Ethynyl Group (via Acetylide Addition and Oxidation)

Problem 2: Low conversion of cycloheptanone during the addition of lithium acetylide.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Grignard or organolithium reagent Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Titrate the organolithium reagent before use to determine its exact concentration.[5]Improved reactivity of the acetylide nucleophile, leading to higher conversion.
Presence of water in the reaction Use anhydrous solvents and ensure the cycloheptanone starting material is dry. Even small amounts of water will quench the acetylide reagent.[4][5]Increased efficiency of the nucleophilic addition.
Insufficiently low temperature The addition of the organolithium reagent to acetylene and the subsequent addition to the ketone should be carried out at low temperatures (typically -78 °C) to prevent side reactions.Minimized side product formation and a cleaner reaction profile.

Problem 3: Formation of a significant amount of a symmetrical diol byproduct.

Potential Cause Troubleshooting Step Expected Outcome
Reaction with atmospheric oxygen Maintain a positive pressure of inert gas throughout the reaction and workup to prevent the reaction of the organometallic intermediates with oxygen.Reduced formation of the diol byproduct.
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of the acetylide reagent to ensure complete conversion of the ketone.Drive the reaction to completion and minimize unreacted starting material.

Problem 4: Incomplete oxidation of 1-ethynyl-cycloheptanol to 1-ethynyl-cycloheptanone.

Potential Cause Troubleshooting Step Expected Outcome
Weak oxidizing agent For tertiary propargyl alcohols, stronger oxidizing agents may be required. Consider using Jones reagent or a Swern oxidation.Complete conversion of the alcohol to the ketone.
Reaction conditions not optimized Ensure the correct reaction temperature and time for the chosen oxidizing agent. Monitor the reaction by TLC.Efficient and complete oxidation.

Experimental Protocols

Protocol 1: Synthesis of Cycloheptanone via Tiffeneau-Demjanov Ring Expansion

  • Preparation of the Cyanohydrin: To a solution of cycloheptanone in ethanol, add a solution of potassium cyanide in water, keeping the temperature below 10°C. Slowly add acetic acid to neutralize the solution. Stir for 2-3 hours.

  • Reduction of the Cyanohydrin: The crude cyanohydrin is reduced using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0°C.

  • Diazotization and Ring Expansion: The resulting amino alcohol is treated with sodium nitrite in an aqueous acidic solution (e.g., hydrochloric acid) at 0°C to form the diazonium salt, which spontaneously rearranges to form cycloheptanone.

  • Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude cycloheptanone is then purified by distillation.[1][2][6]

Protocol 2: Synthesis of 1-Ethynyl-cycloheptanol via Acetylide Addition

  • Generation of Lithium Acetylide: In a three-necked flask under an inert atmosphere, dissolve lithium acetylide ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO). Alternatively, bubble acetylene gas through a solution of n-butyllithium in anhydrous THF at -78°C.

  • Addition to Cycloheptanone: Slowly add a solution of cycloheptanone in anhydrous THF to the lithium acetylide solution at -78°C.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4][7]

Data Presentation

Table 1: Comparison of Ring Expansion Methods for Cycloheptanone Synthesis

Method Reagents Typical Yield (%) Scale-up Considerations
Tiffeneau-DemjanovDiazomethane, Lewis Acid60-70Use of highly toxic and explosive diazomethane is a major safety concern for large-scale synthesis.
Cyclization of Suberic AcidSuberic Acid, Metal Oxide Catalyst75-85Requires high temperatures (350-450°C) and specialized equipment for gas-phase reactions. More suitable for industrial-scale production.[3]

Table 2: Common Oxidizing Agents for Tertiary Propargyl Alcohols

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Jones Reagent (CrO3/H2SO4)Acetone, 0°C to room temperatureStrong and effectiveUse of carcinogenic Chromium (VI)
Swern OxidationOxalyl chloride, DMSO, triethylamineMild conditionsRequires low temperatures (-78°C), can have an unpleasant odor.
Dess-Martin Periodinane (DMP)Dichloromethane, room temperatureMild, high-yieldingDMP is expensive and can be shock-sensitive.

Visualizations

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_purification Review Purification Technique check_reaction->check_purification Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_reagents Verify Reagent Quality/Activity check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Active no_reaction No Reaction check_reagents->no_reaction Inactive side_products Side Products Observed check_conditions->side_products Sub-optimal increase_reagent Increase Reagent Stoichiometry or Add Fresh Reagent check_conditions->increase_reagent Optimal purification_loss Product Loss During Purification check_purification->purification_loss Yes incomplete_reaction->check_reagents modify_conditions Modify Temperature or Reaction Time side_products->modify_conditions use_fresh_reagents Use Freshly Prepared/Treated Reagents no_reaction->use_fresh_reagents optimize_purification Optimize Purification Method (e.g., change solvent, use different chromatography) purification_loss->optimize_purification

Caption: A general troubleshooting workflow for low product yield.

References

Troubleshooting guide for the Sonogashira coupling of 3-ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the Sonogashira coupling of 3-ethynyl-cycloheptanone with aryl or vinyl halides. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling and why is it used for molecules like 3-ethynyl-cycloheptanone?

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne (like 3-ethynyl-cycloheptanone) and an aryl or vinyl halide.[1][2] It is widely used due to its reliability and mild reaction conditions, which are often compatible with sensitive functional groups like ketones.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2]

Q2: What are the most common side reactions to be aware of?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which leads to the formation of a diyne byproduct.[2] This is particularly problematic in the presence of oxygen when using a copper co-catalyst.[2] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Other potential side reactions include catalyst decomposition and, in the case of substrates with enolizable protons like 3-ethynyl-cycloheptanone, potential base-mediated side reactions of the ketone.

Q3: Should I use a copper co-catalyst? What are the pros and cons?

The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), generally accelerates the reaction and allows for milder conditions (e.g., room temperature).[2] However, the presence of copper also promotes the undesirable Glaser-Hay homocoupling.[2] Copper-free Sonogashira protocols have been developed to avoid this issue, though they may require more forcing conditions or specialized ligands.[3][4]

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[5] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (3-ethynyl-cycloheptanone and the aryl/vinyl halide) and the desired product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it should be stored under an inert atmosphere. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, ensure complete reduction to the active Pd(0) species in situ. Consider using a fresh batch of catalyst.
Poorly Degassed System Oxygen can lead to catalyst deactivation and promote homocoupling. Degas all solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Common solvents include THF, DMF, and amines like triethylamine or diisopropylethylamine (DIPEA), which can also act as the base.[2] Ensure your starting materials are soluble in the chosen solvent system.
Incorrect Base A suitable base is crucial for deprotonating the terminal alkyne.[6] Amines like triethylamine or DIPEA are commonly used.[7] If the reaction is sluggish, consider a stronger base, but be mindful of potential side reactions with the cycloheptanone ring.
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, some less reactive substrates, particularly aryl bromides, may require heating.[2] Gradually increase the temperature and monitor the reaction by TLC.
Issue 2: Significant Formation of Homocoupled (Glaser-Hay) Product
Possible Cause Troubleshooting Step
Presence of Oxygen This is the most common cause of homocoupling when using a copper co-catalyst.[2] Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining a strict inert atmosphere.
Excessive Copper Catalyst High concentrations of the copper co-catalyst can favor the homocoupling pathway. Reduce the amount of CuI used.
Slow Cross-Coupling Rate If the desired cross-coupling is slow, the homocoupling reaction can become dominant. Address the factors that may be slowing down the main reaction (see "Low or No Product Yield").
Consider a Copper-Free Protocol If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable alternative.[3][4]
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Polar Byproducts The product, containing a ketone, will be moderately polar. Amine salts formed as byproducts can complicate purification. Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to remove the amine base and its salts before chromatography.
Residual Metal Catalysts Palladium and copper residues can be difficult to remove. After the reaction, you can filter the mixture through a plug of Celite or silica gel to remove some of the metal residues.[8]
Co-elution of Product and Impurities The polarity of the desired product may be close to that of some byproducts. Carefully optimize the eluent system for column chromatography using TLC.[6][9] A gradient elution (gradually increasing the polarity of the eluent) may be necessary to achieve good separation.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of 3-Ethynyl-cycloheptanone with an Aryl Bromide

This is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-ethynyl-cycloheptanone

  • Aryl bromide

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-ethynyl-cycloheptanone (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[6][9]

Data Presentation

The following tables summarize typical yields for Sonogashira couplings of aliphatic alkynes under various conditions, which can serve as a reference for optimizing the reaction of 3-ethynyl-cycloheptanone.

Table 1: Effect of Catalyst and Ligand on Yield

Aliphatic AlkyneAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Octyne4-IodoanisolePdCl₂(PPh₃)₂ (2)-Et₃NTHFRT85
1-Heptyne1-BromonaphthalenePd(OAc)₂ (1)SPhos (2)K₂CO₃Toluene10092
Cyclohexylacetylene4-BromobenzonitrilePd₂(dba)₃ (0.5)XPhos (1.5)Cs₂CO₃Dioxane8088
3,3-Dimethyl-1-butyne1-IodobenzenePd(PPh₃)₄ (3)-DIPEADMF5078

Data compiled from representative literature and are for illustrative purposes.

Table 2: Influence of Solvent and Base on Yield

Aliphatic AlkyneAryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1-Nonyne4-IodotoluenePdCl₂(PPh₃)₂ (1)2Et₃NTHFRT90
1-Nonyne4-IodotoluenePdCl₂(PPh₃)₂ (1)2Et₃NDMFRT88
1-Nonyne4-IodotoluenePdCl₂(PPh₃)₂ (1)2DIPEATHFRT92
1-Nonyne4-IodotoluenePdCl₂(PPh₃)₂ (1)2PiperidineTHFRT85

Data compiled from representative literature and are for illustrative purposes.

Visualizations

Sonogashira_Troubleshooting Start Sonogashira Reaction of 3-Ethynyl-cycloheptanone Problem Low or No Yield? Start->Problem Homocoupling Significant Homocoupling? Problem->Homocoupling No Catalyst Check Catalyst Activity (Fresh Catalyst) Problem->Catalyst Yes Degas Improve Degassing (Inert Atmosphere) Problem->Degas Solvent Optimize Solvent (Solubility) Problem->Solvent Base Optimize Base (Strength, Stoichiometry) Problem->Base Temp Increase Temperature Problem->Temp Purification Purification Issues? Homocoupling->Purification No Oxygen Strictly Exclude O₂ Homocoupling->Oxygen Yes Copper Reduce [CuI] or Use Copper-Free Protocol Homocoupling->Copper Success Successful Coupling Purification->Success No Workup Aqueous Acid Wash (Remove Amines) Purification->Workup Yes Chromatography Optimize Column Chromatography (Solvent Gradient) Purification->Chromatography Filter Filter Through Celite/Silica (Remove Metals) Purification->Filter Catalyst->Homocoupling Degas->Homocoupling Solvent->Homocoupling Base->Homocoupling Temp->Homocoupling Oxygen->Purification Copper->Purification Workup->Success Chromatography->Success Filter->Success

Caption: Troubleshooting workflow for the Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 R¹-C≡CR² Alkyne_Deprot Alkyne Deprotonation CuX->Alkyne_Deprot H-C≡CR², Base Cu_Acetylide Cu-C≡CR² Alkyne_Deprot->Cu_Acetylide Cu_Acetylide->Transmetal

References

Improving the regioselectivity of reactions at the ketone of 3-ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethynyl-cycloheptanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of reactions at the ketone functional group, a common challenge due to the presence of the reactive ethynyl (alkyne) group.

Troubleshooting Guide: Improving Regioselectivity

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor regioselectivity during nucleophilic addition, with significant side-reactions at the alkyne.

  • Question: I am attempting a nucleophilic addition (e.g., Grignard or organolithium reaction) to the ketone of 3-ethynyl-cycloheptanone, but I am observing a mixture of products, including those from reaction at the alkyne. How can I improve the selectivity for the ketone?

  • Answer: The terminal alkyne proton is acidic and can be deprotonated by strong organometallic bases, leading to undesired side reactions. Additionally, some nucleophiles can undergo conjugate addition to the alkyne. To favor reaction at the ketone (1,2-addition), consider the following strategies:

    • Protect the Alkyne: The most straightforward approach is to temporarily protect the alkyne. A common protecting group for terminal alkynes is a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). The silyl group can be introduced by treating 3-ethynyl-cycloheptanone with a silyl halide (e.g., TMSCl) in the presence of a base like n-butyllithium or a Grignard reagent at low temperatures. After the desired reaction at the ketone is complete, the silyl group can be easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or by mild acid or base hydrolysis.

    • Use of Less Basic Organometallic Reagents: Transmetalation of highly basic organolithium or Grignard reagents to less basic organometallic species can improve selectivity. For example, organocerium reagents, generated in situ from organolithiums and cerium(III) chloride, are known to be highly chemoselective for carbonyl addition in the presence of other functionalities. Similarly, organozinc reagents can offer better selectivity.

    • Low-Temperature Conditions: Running the reaction at very low temperatures (e.g., -78 °C) can help to kinetically favor the addition to the more electrophilic carbonyl carbon over the deprotonation of the alkyne.

Issue 2: During a reduction reaction, both the ketone and the alkyne are being reduced.

  • Question: I want to selectively reduce the ketone of 3-ethynyl-cycloheptanone to the corresponding alcohol, but my reducing agent is also reducing the alkyne. How can I achieve selective ketone reduction?

  • Answer: Standard reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ketones and alkynes. To selectively reduce the ketone, you should employ a chemoselective reducing agent.

    • Luche Reduction: The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, and its principles are applicable here for chemoselectivity.[1][2] This method uses sodium borohydride (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol or ethanol.[3][4] The cerium salt activates the ketone towards nucleophilic attack and generates a "harder" borohydride species that preferentially attacks the "hard" carbonyl carbon over the "soft" alkyne.[1][5]

    • Other Mild Reducing Agents: Sodium borohydride (NaBH₄) on its own, especially at low temperatures, is generally selective for aldehydes and ketones over alkynes and can be a good first choice.[5][6]

Issue 3: Low yield of the desired product despite good regioselectivity.

  • Question: I have managed to achieve good regioselectivity for the ketone, but the overall yield of my product is low. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Steric Hindrance: The seven-membered ring of cycloheptanone is conformationally flexible, and the ethynyl group at the 3-position can sterically hinder the approach of bulky nucleophiles to the carbonyl.[7] If you are using a bulky nucleophile, consider switching to a smaller one if the reaction allows.

    • Enolization of the Ketone: Strong, sterically hindered bases can deprotonate the α-protons of the ketone, forming an enolate that may not react as desired. This is a common issue with highly basic nucleophiles.[5] Using less basic reagents (like organocerium or organozinc reagents) or carefully controlling the addition of the substrate to the reagent at low temperatures can mitigate this.

    • Reaction Conditions: Ensure your reagents are pure and your solvents are anhydrous, as water can quench many organometallic reagents. The reaction temperature and time should also be optimized. Sometimes, allowing the reaction to proceed for a longer duration at a low temperature can improve the yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving regioselectivity in reactions with 3-ethynyl-cycloheptanone?

A1: The key is to exploit the different electronic properties of the ketone and the alkyne functional groups. The carbonyl carbon is a "hard" electrophilic center, while the alkyne can be considered a "soft" electrophilic center (in conjugate additions) and also possesses an acidic proton.[8] By choosing reagents that selectively interact with one of these sites, you can control the regioselectivity. For example, "hard" nucleophiles will preferentially attack the ketone (1,2-addition), while "soft" nucleophiles might react with the alkyne (1,4-conjugate addition).[8][9] Protecting one of the functional groups is the most direct way to ensure the reaction occurs at the other.

Q2: Can I use protecting groups for the ketone instead of the alkyne?

A2: Yes, protecting the ketone is a viable strategy if you wish to perform a reaction exclusively at the alkyne. The most common protecting groups for ketones are acetals or ketals, typically formed by reacting the ketone with a diol (like ethylene glycol) under acidic conditions.[10] These acetals are stable under basic and nucleophilic conditions, allowing for reactions such as the deprotonation of the alkyne and subsequent alkylation. The acetal can then be removed by hydrolysis with aqueous acid to regenerate the ketone.

Q3: How do steric and electronic effects of the 3-ethynyl group influence the reaction at the ketone?

A3:

  • Electronic Effects: The ethynyl group is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to an unsubstituted cycloheptanone.

  • Steric Effects: The 3-ethynyl group can influence the conformation of the cycloheptanone ring and may sterically hinder the approach of nucleophiles to one face of the carbonyl group. This can affect not only the rate of reaction but also the stereoselectivity if a new chiral center is formed.[7] The flexible nature of the seven-membered ring makes predicting the exact steric outcome complex without computational modeling or experimental data.

Q4: Are there any directing group strategies to enhance regioselectivity?

A4: While less common for this specific substrate, directing group strategies could be envisioned. For instance, if the alkyne were converted to a functional group capable of chelating to a metal catalyst (e.g., by hydroboration/oxidation to a hydroxyl group), this new group could potentially direct a reagent to the ketone in a specific manner. Chelation control is a powerful tool for controlling selectivity, often by forming a rigid cyclic intermediate that favors attack from a particular trajectory.[11]

Data Presentation

The following table provides hypothetical comparative data for the reduction of 3-ethynyl-cycloheptanone to illustrate the effect of different reagents on regioselectivity.

EntryReducing AgentSolventTemp. (°C)Product Ratio (Ketone Reduction : Alkyne Reduction)Yield (%)
1LiAlH₄THF0 to RT30 : 7095
2NaBH₄MeOH090 : 1088
3NaBH₄ / CeCl₃·7H₂O (Luche Conditions)[1]MeOH-15>98 : 292

Note: This data is illustrative and intended to demonstrate the expected trends in regioselectivity. Actual results may vary.

Key Experimental Protocols

Protocol 1: Selective Reduction of the Ketone via Luche Reduction [1][3]

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-ethynyl-cycloheptanone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).

  • Solvent: Add anhydrous methanol as the solvent and cool the mixture to -15 °C in an appropriate cooling bath.

  • Reagent Addition: In a separate flask, prepare a solution of sodium borohydride (1.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below -10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and then add dilute aqueous HCl (e.g., 1 M) until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-ethynyl-cycloheptanol.

Protocol 2: Protection of the Alkyne using a Silyl Group

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-ethynyl-cycloheptanone (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting TMS-protected ketone can often be used in the next step without further purification, or it can be purified by column chromatography.

Visualizations

Logical Workflow for Improving Regioselectivity

workflow start Start: Reaction at Ketone of 3-Ethynyl-cycloheptanone problem Problem Encountered: Poor Regioselectivity / Side Reactions start->problem strategy Select Strategy problem->strategy protect_alkyne Strategy 1: Protect the Alkyne (e.g., TMS) strategy->protect_alkyne Direct Approach selective_reagent Strategy 2: Use Chemoselective Reagent strategy->selective_reagent Reagent-based Approach step1_protect 1. Silylation of Alkyne protect_alkyne->step1_protect luche Example: Luche Reduction (NaBH4, CeCl3) for selective ketone reduction selective_reagent->luche organocerium Example: Organocerium Reagents for selective nucleophilic addition selective_reagent->organocerium step2_ketone_rxn 2. Perform Desired Ketone Reaction step1_protect->step2_ketone_rxn step3_deprotect 3. Deprotection (e.g., TBAF) step2_ketone_rxn->step3_deprotect end_product Desired Product: Selectively Modified Ketone step3_deprotect->end_product luche->end_product organocerium->end_product

Caption: Decision workflow for addressing regioselectivity issues.

Hard and Soft Acid-Base (HSAB) Principle in Selective Reduction

HSAB cluster_reagents Reducing Agents cluster_substrate 3-Ethynyl-cycloheptanone Electrophilic Sites nabh4 NaBH4 (Soft Nucleophile) ketone Carbonyl Carbon (Hard Electrophile) nabh4->ketone Possible, but less selective (Soft-Hard) alkyne Alkyne System (Soft Electrophile) nabh4->alkyne Potential Side Reaction (Soft-Soft) luche_reagent "Hardened" Borohydride (from NaBH4 + CeCl3) (Hard Nucleophile) luche_reagent->ketone Favored Interaction (Hard-Hard) luche_reagent->alkyne Disfavored (Hard-Soft)

Caption: HSAB principle guiding selective ketone reduction.

References

Analytical challenges in the characterization of 3-ethynyl-cycloheptanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 3-ethynyl-cycloheptanone derivatives.

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing poor peak shape and retention for my 3-ethynyl-cycloheptanone derivative on a standard C18 column?

A1: 3-Ethynyl-cycloheptanone derivatives possess mixed polarity. While the cycloheptanone ring provides non-polar character, the ketone and ethynyl groups introduce polarity. With standard reversed-phase columns like C18, highly polar analytes may not be retained effectively, leading to poor peak shape and elution near the void volume.[1][2][3] Consider the following solutions:

  • Mobile Phase Modification: For reversed-phase HPLC, ensure the mobile phase is sufficiently polar.[3] If using a highly aqueous mobile phase (less than a few percent organic), "hydrophobic collapse" of the C18 stationary phase can occur, reducing retention.[4]

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with an acetonitrile-rich mobile phase, which is ideal for retaining and separating polar compounds.[1]

    • Mixed-Mode Chromatography: These columns offer multiple separation mechanisms, such as reversed-phase and ion-exchange, providing greater flexibility for separating compounds with a wide range of polarities.[1]

    • Aqueous Normal Phase (ANP) Chromatography: This technique uses a stationary phase that can retain both polar and non-polar compounds in an isocratic run, making it suitable for complex mixtures.[2]

Q2: My LC-MS signal intensity is low for my alkyne-containing compound in negative ion mode. What could be the cause?

A2: While the carboxylic acid group is typically the most likely site for deprotonation in negative mode electrospray ionization (ESI), the terminal alkyne proton can also play a role, potentially to the detriment of ionization efficiency.[5] Low signal intensity in MS can also be due to several other factors:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be too weak; if too concentrated, ion suppression can occur.[6]

  • Ionization Efficiency: Experiment with different ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or different ESI source parameters to optimize ionization for your specific analyte.[6]

  • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[6]

  • In-source Fragmentation: The alkyne group might make the molecule more susceptible to in-source fragmentation, such as decarboxylation if a carboxylic acid is also present, which would reduce the intensity of the parent ion.[5]

Q3: I'm experiencing drifting retention times in my HPLC analysis. What should I check?

A3: Drifting retention times are often an equilibration problem, especially in normal-phase chromatography where the column's sensitivity to water content in the mobile phase is high.[4] For reversed-phase systems, ensure the column is fully equilibrated with the mobile phase before injection. Other potential causes include:

  • Column Contamination: Buildup of sample components can alter the stationary phase. Using a guard column can help protect the analytical column.[4]

  • Mobile Phase Issues: Ensure the mobile phase composition is consistent and properly degassed.

  • System Leaks: Check for any leaks in the HPLC system.[7]

Experimental Protocol: Reversed-Phase HPLC-MS for 3-Ethynyl-Cycloheptanone Derivatives
  • Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a high concentration of mobile phase A (e.g., 95%) and gradually increase the concentration of mobile phase B over 15-20 minutes. This is known as a gradient elution.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

  • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to determine the best ionization for your derivative. Perform a full scan to identify the molecular ion and key fragments.

Workflow and Troubleshooting Diagrams

cluster_LCMS LC-MS Troubleshooting Workflow Start Poor Signal Intensity Check_Leaks Check for Leaks in Gas Supply and Column Connectors Start->Check_Leaks Check_Sample Verify Sample Preparation and Concentration Check_Leaks->Check_Sample No Leaks Found Resolved Issue Resolved Check_Leaks->Resolved Leak Found and Fixed Check_Column Inspect Column for Cracks or Contamination Check_Sample->Check_Column Sample OK Check_Sample->Resolved Sample Issue Corrected Check_Detector Ensure Detector is Functioning Correctly Check_Column->Check_Detector Column OK Check_Column->Resolved Column Replaced/Cleaned Optimize_Params Optimize MS Parameters (e.g., Ion Source Voltage) Check_Detector->Optimize_Params Detector OK Check_Detector->Resolved Detector Issue Fixed Review_Method Review Separation Technique Compatibility Optimize_Params->Review_Method No Improvement Optimize_Params->Resolved Parameters Optimized Review_Method->Resolved Adjustments Made cluster_Workflow Characterization Workflow for 3-Ethynyl-Cycloheptanone Derivatives cluster_Techniques Analytical Techniques Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Analysis Purity & Identity Confirmation Structure_Verification->Purity_Analysis NMR NMR (1H, 13C, 2D) - Confirm Connectivity Structure_Verification->NMR MS Mass Spectrometry - Determine Molecular Weight Structure_Verification->MS FTIR FTIR - Identify Functional Groups Structure_Verification->FTIR End Characterized Derivative Purity_Analysis->End LC_GC LC or GC - Assess Purity Purity_Analysis->LC_GC

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions of 3-ethynyl-cycloheptanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions of 3-ethynyl-cycloheptanone?

A1: Several classes of transition metal catalysts are effective for the cyclization and functionalization of alkynyl ketones like 3-ethynyl-cycloheptanone. The most prominent include:

  • Gold(I) and Gold(III) Catalysts: These are highly popular due to their strong affinity for alkynes (alkynophilicity), which facilitates various cycloisomerization and cycloaddition reactions.[1][2][3][4][5][6][7]

  • Platinum(II) and Platinum(IV) Catalysts: PtCl₂ is a classic and effective catalyst for intramolecular hydroalkoxylation and carboalkoxylation of alkynes.[8][9][10][11][12] Platinum catalysts are often compared with gold catalysts for enyne cycloisomerization.[3][6][7][13]

  • Rhodium(I) and Rhodium(II) Catalysts: Rhodium complexes are particularly useful for arylative cyclizations and reactions involving diazo compounds.[14][15][16][17]

  • Cooperative Catalytic Systems: A combination of a Lewis acid (e.g., B(C₆F₅)₃), a Brønsted base (e.g., an N-alkylamine), and a chiral Lewis acid co-catalyst (e.g., a BOX–ZnI₂ complex) has been shown to be effective for enantioselective Conia-ene-type cyclizations of alkynyl ketones.[18][19][20]

Q2: How do I choose between gold and platinum catalysts for my reaction?

A2: The choice between gold and platinum catalysts often depends on the specific transformation and desired outcome.

  • Gold catalysts are generally more reactive and can catalyze a wider range of complex cyclizations and rearrangements under milder conditions.[1][2] They are particularly effective for enyne cycloisomerizations.[3][6]

  • Platinum catalysts , such as PtCl₂, are robust and often more cost-effective for simpler transformations like hydroalkoxylation.[8][9] The reaction rates of PtCl₂-catalyzed reactions can sometimes be enhanced by conducting them under a carbon monoxide atmosphere.[9]

A direct comparison of their reactivity and selectivity for your specific substrate and reaction conditions through screening is highly recommended.

Q3: What are the key factors influencing the regioselectivity in platinum-catalyzed intramolecular additions?

A3: Electronic effects of the alkyne substituent are a primary driver of regioselectivity in platinum-catalyzed intramolecular hydroalkoxylation. The substituent can polarize the alkyne, leading to preferential attack of the heteroatom at the more electron-deficient carbon, influencing whether a 5-exo or 6-endo cyclization is favored.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Catalyst Deactivation - Poisoning: Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur or strongly coordinating species.[21][22] - Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[22] Consider lowering the reaction temperature or using a more robust catalyst. - Sintering: High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area.[22][23] Operate at the lowest effective temperature.
Sub-optimal Reaction Conditions - Solvent: The choice of solvent can significantly impact catalyst activity and stability. Screen a range of solvents with varying polarities. - Temperature: Reactions are often sensitive to temperature. Systematically vary the temperature to find the optimal balance between reaction rate and catalyst stability/selectivity. - Ligand Effects (for Gold/Rhodium): The electronic and steric properties of ligands can dramatically influence the catalyst's performance. If using a ligated catalyst, screen a variety of ligands.[3]
Poor Substrate Reactivity - The α-C-H bonds of the ketone may not be sufficiently acidic for enolate formation in certain reaction types. A cooperative catalyst system with a Brønsted base may be required to facilitate deprotonation.[18][19][20]
Problem 2: Formation of Undesired Side Products
Potential Cause Troubleshooting Step
Competing Reaction Pathways - In rhodium-catalyzed arylative cyclizations, alkyne hydroarylation without subsequent cyclization can be a competing side reaction.[14] Adjusting the catalyst loading, temperature, or solvent may favor the desired cyclization pathway. - With gold and platinum catalysts, different cyclization modes (e.g., 5-exo vs. 6-endo) can compete. The choice of catalyst, ligands, and substrate electronics can influence this selectivity.[8]
Product Decomposition - The desired product may be unstable under the reaction conditions. Monitor the reaction progress by techniques like TLC or GC-MS to check for product degradation over time. If decomposition is observed, consider running the reaction for a shorter duration or at a lower temperature.

Catalyst Performance Data

The following table summarizes representative data for catalytic cyclizations of alkynyl ketones from the literature. Note that these are for substrates analogous to 3-ethynyl-cycloheptanone, and results may vary for the specific target molecule.

Catalyst SystemSubstrate TypeReaction TypeYield (%)Enantiomeric Excess (ee %)Reference
[Rh((S)-DTBM-SEGPHOS)]BF₄ Alkynyl cyclic 1,3-diketoneArylative Cyclization39-7461-99[14]
B(C₆F₅)₃ / PMP / ZnI₂-Ph-BOX 1-Phenylnon-5-yn-1-oneConia-Ene Cyclization>9589:11 er[19]
PtCl₂ Alkyne with tethered allyl etherCarboalkoxylation--[9]
AuBr₃ ortho-Alkynyl-N-sulfonylanilinesCyclizationModerate to High-[2]

Experimental Protocols

General Procedure for Platinum-Catalyzed Intramolecular Hydroalkoxylation

This protocol is adapted from literature procedures for the hydroalkoxylation of hydroxy olefins and alkynes.[9][10][11][12]

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-ethynyl-cycloheptanone (1.0 eq).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, DCE) via syringe.

  • Catalyst Addition: Add the platinum catalyst (e.g., PtCl₂, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short pad of silica gel to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Gold-Catalyzed Cycloisomerization

This protocol is a generalized procedure based on common practices for gold-catalyzed reactions of enynes and related substrates.[1][2][3]

  • Preparation: In a glovebox or under a strictly inert atmosphere, add the gold catalyst (e.g., a (L)AuCl complex, 1-5 mol%) and a silver co-catalyst (e.g., AgSbF₆, AgOTf, 1-5 mol%) to a dry reaction vial.

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane, DCE) and stir for a few minutes. Then, add a solution of 3-ethynyl-cycloheptanone (1.0 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (often room temperature to 60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction (e.g., with a saturated solution of NaHCO₃ or by passing through a short plug of silica).

  • Purification: Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_catalyst_screening Catalyst Screening cluster_optimization Optimization & Troubleshooting cluster_analysis Analysis & Outcome Start 3-Ethynyl-cycloheptanone + Desired Transformation Gold Gold Catalysts (e.g., (L)AuCl/AgX) Start->Gold Platinum Platinum Catalysts (e.g., PtCl2) Start->Platinum Rhodium Rhodium Catalysts (e.g., [Rh(L)2]BF4) Start->Rhodium Cooperative Cooperative Systems (e.g., B(C6F5)3/Amine/ZnI2) Start->Cooperative Optimization Reaction Optimization (Solvent, Temp., Conc.) Gold->Optimization Platinum->Optimization Rhodium->Optimization Cooperative->Optimization Analysis Analyze Yield & Selectivity Optimization->Analysis Troubleshooting Troubleshooting Troubleshooting->Optimization Implement Changes Success Successful Reaction Analysis->Success High Yield & Selectivity Failure Low Yield / Side Products Analysis->Failure Poor Outcome Failure->Troubleshooting Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Reaction Outcome (Low Yield / Selectivity) Catalyst_Deactivation Catalyst Deactivation? (Poisoning, Coking, Sintering) Problem->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions? (Solvent, Temp., Ligand) Problem->Suboptimal_Conditions Side_Reactions Side Reactions Dominant? Problem->Side_Reactions Purify_Reagents Purify Reagents/Solvents Catalyst_Deactivation->Purify_Reagents Yes Change_Catalyst Change Catalyst or Ligand Catalyst_Deactivation->Change_Catalyst Yes Optimize_Conditions Optimize Temp./Solvent Suboptimal_Conditions->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Monitor_Kinetics Monitor Reaction Kinetics Side_Reactions->Monitor_Kinetics Yes

References

Validation & Comparative

Comparison of catalytic systems for the hydrogenation of the alkyne in 3-ethynyl-cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalytic Systems for the Hydrogenation of 3-Ethynyl-Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common catalytic systems for the hydrogenation of the alkyne functionality in 3-ethynyl-cycloheptanone. The choice of catalyst dictates the reaction's selectivity, determining whether the alkyne is partially reduced to an alkene (3-vinyl-cycloheptanone) or fully reduced to an alkane (3-ethyl-cycloheptanone). This guide presents a summary of expected outcomes, detailed experimental protocols for analogous substrates, and visual representations of the reaction pathways and experimental workflow to aid in the selection of the most appropriate catalytic system for specific research and development needs.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the expected performance of three common catalytic systems for the hydrogenation of 3-ethynyl-cycloheptanone. The selectivity data is based on the known reactivity of these catalysts with similar functional groups.

Catalytic SystemPredominant ProductSelectivity (Alkyne to Alkene)Selectivity (Alkyne to Alkane)Typical Reaction Conditions
Lindlar's Catalyst 3-Vinyl-cycloheptanone (cis)HighLowH₂ (1 atm), Room Temperature
Palladium on Carbon (Pd/C) 3-Ethyl-cycloheptanoneLowHighH₂ (1-50 atm), Room Temperature
Raney® Nickel 3-Ethyl-cycloheptanoneLowHighH₂ (1-50 atm), Room Temperature to 50°C

Reaction Pathway

The hydrogenation of 3-ethynyl-cycloheptanone can proceed through two main pathways, yielding either the corresponding alkene or alkane. The ketone functionality may also be susceptible to reduction under more forcing conditions, although it is generally less reactive than the alkyne.

G cluster_0 Hydrogenation Pathways 3-Ethynyl-cycloheptanone 3-Ethynyl-cycloheptanone 3-Vinyl-cycloheptanone 3-Vinyl-cycloheptanone 3-Ethynyl-cycloheptanone->3-Vinyl-cycloheptanone Partial Hydrogenation (e.g., Lindlar's Catalyst) 3-Ethyl-cycloheptanone 3-Ethyl-cycloheptanone 3-Ethynyl-cycloheptanone->3-Ethyl-cycloheptanone Complete Hydrogenation (e.g., Pd/C, Raney Ni) 3-Vinyl-cycloheptanone->3-Ethyl-cycloheptanone Further Hydrogenation

Figure 1. Reaction pathways for the hydrogenation of 3-ethynyl-cycloheptanone.

Experimental Protocols

The following are detailed, representative experimental protocols for the hydrogenation of alkynes using the discussed catalytic systems. These should be adapted and optimized for the specific substrate, 3-ethynyl-cycloheptanone.

Selective Hydrogenation to an Alkene using Lindlar's Catalyst

This protocol is designed for the selective partial hydrogenation of an alkyne to a cis-alkene.[1][2]

Materials:

  • Alkyne (e.g., 3-ethynyl-cycloheptanone)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Solvent (e.g., ethyl acetate, methanol, or hexane)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Reaction flask (two- or three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • System for inert gas purging (e.g., nitrogen or argon)

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar, add the Lindlar's catalyst (typically 5-10 mol% relative to the substrate).

  • The flask is sealed with septa, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • The chosen solvent is added via syringe.

  • The substrate, 3-ethynyl-cycloheptanone, is dissolved in the solvent and added to the reaction flask via syringe.

  • The inert gas atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times. A balloon filled with hydrogen is then attached to one of the necks of the flask.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction should be carefully monitored by TLC or GC-MS to avoid over-reduction to the alkane.

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product, 3-vinyl-cycloheptanone, which can be further purified by column chromatography if necessary.

Complete Hydrogenation to an Alkane using Palladium on Carbon (Pd/C)

This protocol is for the complete reduction of an alkyne to the corresponding alkane.

Materials:

  • Alkyne (e.g., 3-ethynyl-cycloheptanone)

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation flask, the substrate, 3-ethynyl-cycloheptanone, is dissolved in the chosen solvent.

  • Carefully, under an inert atmosphere, the 10% Pd/C catalyst (typically 1-5 mol% Pd) is added to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen.

  • The flask is connected to the hydrogenation apparatus.

  • The atmosphere in the flask is replaced with hydrogen by evacuating and backfilling with hydrogen gas several times.

  • The reaction is stirred vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS until the starting material is fully consumed.

  • Once the reaction is complete, the hydrogen atmosphere is carefully replaced with an inert gas.

  • The catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with the solvent.

  • The solvent is removed from the filtrate under reduced pressure to afford the crude 3-ethyl-cycloheptanone, which can be purified if needed.

Complete Hydrogenation to an Alkane using Raney® Nickel

This protocol describes the complete reduction of an alkyne to an alkane using Raney® Nickel.

Materials:

  • Alkyne (e.g., 3-ethynyl-cycloheptanone)

  • Raney® Nickel (as a slurry in water or ethanol)

  • Solvent (typically ethanol)

  • Hydrogenation apparatus

Procedure:

  • The hydrogenation flask is charged with the substrate dissolved in ethanol.

  • The Raney® Nickel slurry is carefully washed with ethanol to remove the storage solvent. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • The washed Raney® Nickel is added to the reaction flask. The amount of catalyst can vary significantly (from a catalytic amount to several equivalents by weight).

  • The flask is connected to the hydrogenation apparatus, and the air is replaced with hydrogen.

  • The reaction is stirred under hydrogen pressure (typically 1-50 atm) and may require gentle heating (e.g., to 50°C) to proceed at a reasonable rate.

  • Upon completion, as determined by monitoring, the hydrogen is replaced with an inert gas.

  • The catalyst is allowed to settle, and the supernatant is carefully decanted. The remaining catalyst is washed with the solvent. Alternatively, the mixture can be filtered through a pad of Celite®.

  • The combined organic phases are concentrated under reduced pressure to give the crude 3-ethyl-cycloheptanone.

General Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment.

G cluster_1 Experimental Workflow A Reaction Setup (Flask, Stirrer, Substrate, Solvent) B Catalyst Addition (under inert atmosphere) A->B C Hydrogenation (H2 atmosphere, stirring) B->C D Reaction Monitoring (TLC, GC-MS) C->D D->C Continue reaction E Workup (Filtration of catalyst) D->E Reaction complete F Product Isolation (Solvent evaporation) E->F G Purification (e.g., Chromatography) F->G

Figure 2. General workflow for catalytic hydrogenation.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst loading, solvent, temperature, and pressure, may need to be optimized for the specific substrate and desired outcome. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Comparative Biological Activity of Cycloalkanone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects and mechanisms of action of various cycloalkanone derivatives. This guide synthesizes available experimental data to offer an objective comparison of their potential as anticancer agents.

I. Comparative Cytotoxicity of Cyclohexanone Analogs

The anticancer potential of several cyclohexanone derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, with lower values indicating higher potency. The following table summarizes the IC₅₀ values for selected cyclohexanone analogs from various studies.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
RL90 (2,6-bis(pyridin-3-ylmethylene)-cyclohexanone)TamR3, TamC3Camptothecin
RL91 (2,6-bis(pyridin-4-ylmethylene)-cyclohexanone)TamR3, TamC3Camptothecin
3c SAS15 ± 1.3Cisplatin
MDA-MB-2317 ± 1.12
3l SAS9 ± 0.38Cisplatin
HCT-1166 ± 0.78Cisplatin8 ± 0.76
HuH-74.5 ± 0.3Cisplatin14.7 ± 0.5
MDA-MB-2315 ± 0.25
3e MDA-MB-2315 ± 0.5
3d MDA-MB-23118 ± 0.87
3j MDA-MB-23145 ± 3

*Absolute IC₅₀ values for RL90, RL91, and Camptothecin were not specified in the abstract, but a correlation in their IC₅₀ values was noted.[1]

II. Experimental Protocols

The evaluation of the cytotoxic activity of these compounds involves a series of standardized laboratory procedures.

A. Cell Lines and Culture

A variety of human cancer cell lines are utilized to assess the cytotoxic effects of these analogs. These include, but are not limited to:

  • MCF-7: Estrogen receptor-positive breast cancer cell line.

  • TamR3 and TamC3: Tamoxifen-resistant sub-lines of MCF-7.[1]

  • MDA-MB-231: Triple-negative breast cancer cell line.[2]

  • SAS: Tongue carcinoma cell line.[2]

  • PC-3: Prostate cancer cell line.[2]

  • HCT-116: Colorectal cancer cell line.[2]

  • HuH-7 and HepG2: Liver cancer cell lines.[2]

Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

B. Cytotoxicity Assays

The cytotoxic effects of the compounds are commonly determined using cell viability assays.

G Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Cancer cell lines cultured B Cells seeded in 96-well plates A->B C Analogs added at various concentrations B->C D Incubation for a specified period (e.g., 48-72h) C->D E Viability reagent (e.g., MTT, XTT) added D->E F Absorbance measured E->F G Calculation of IC50 values F->G H Comparison with control G->H

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

C. Flow Cytometry

Flow cytometry is employed to analyze the cell cycle distribution and to detect apoptosis in treated cells. This technique helps to elucidate the mechanism by which the compounds induce cell death.

D. Immunoblotting

Immunoblotting, or Western blotting, is used to detect and quantify specific proteins. This method is crucial for investigating the effect of the compounds on the expression levels of proteins involved in signaling pathways related to cell proliferation, DNA damage, and apoptosis.

III. Mechanisms of Action and Signaling Pathways

Research into cyclohexanone derivatives suggests multiple mechanisms of action, primarily centered around the inhibition of key cellular processes required for cancer cell survival and proliferation.

A. Topoisomerase I Inhibition

Certain cyclohexanone derivatives, such as RL90 and RL91, have been identified as catalytic inhibitors of topoisomerase I.[1] Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage, particularly during the S-phase of the cell cycle, and subsequently triggers apoptosis.[1] The action of these compounds is similar to that of the well-known topoisomerase I poison, camptothecin.[1]

Topoisomerase I Inhibition Pathway cluster_pathway Cellular Response to Topoisomerase I Inhibition A Cyclohexanone Analog (e.g., RL90, RL91) B Topoisomerase I A->B inhibits C Inhibition of DNA Religation B->C D DNA Strand Breaks C->D E S-phase Arrest D->E F Apoptosis E->F

Figure 2. Simplified signaling pathway of Topoisomerase I inhibition by cyclohexanone analogs.

B. Inhibition of c-Met and VEGFR-2 Tyrosine Kinases

Some malonamide-based cyclohexanone derivatives have shown potential as dual inhibitors of c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases.[2] These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Their inhibition can block downstream signaling pathways that promote cancer cell proliferation and survival.

C. Modulation of NF-κB Signaling

Certain heterocyclic cyclohexanone analogues of curcumin have demonstrated the ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transactivation.[3] The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Inhibition of this pathway can lead to apoptosis.[3]

IV. Conclusion

While the biological activity of 3-ethynyl-cycloheptanone analogs remains an area for future investigation, the broader class of cycloalkanone derivatives, particularly cyclohexanones, has demonstrated significant potential as a scaffold for the development of novel anticancer agents. The diverse mechanisms of action, including topoisomerase I inhibition, tyrosine kinase inhibition, and modulation of key signaling pathways like NF-κB, highlight the versatility of this chemical class. The data presented in this guide underscore the importance of continued research into the structure-activity relationships of these compounds to optimize their potency and selectivity for cancer cells. Further studies are warranted to explore the therapeutic potential of these and other related cycloalkanone analogs.

References

Spectroscopic comparison of 3-ethynyl-cycloheptanone with its saturated counterpart

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the nuanced structural differences between molecules can dramatically alter their biological activity. This guide provides a comparative spectroscopic analysis of 3-ethynyl-cycloheptanone and its saturated analog, cycloheptanone. Understanding the distinct spectral signatures imparted by the introduction of an ethynyl group is crucial for the unambiguous identification and characterization of these and similar compounds in a research setting.

While extensive experimental data for cycloheptanone is readily available, the spectroscopic properties of 3-ethynyl-cycloheptanone are less documented. This comparison, therefore, combines experimental data for cycloheptanone with predicted spectroscopic characteristics for 3-ethynyl-cycloheptanone based on established principles of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. This approach offers a valuable predictive framework for researchers working with alkynyl-substituted cyclic ketones.

Comparative Spectroscopic Data

The introduction of the ethynyl group at the 3-position of the cycloheptanone ring is expected to introduce several key differences in the spectroscopic data. The most notable changes are anticipated in the IR spectrum, with the appearance of signals corresponding to the alkyne C≡C and terminal C≡C-H bond vibrations. In the ¹H and ¹³C NMR spectra, the presence of the sp-hybridized carbons and the acetylenic proton will result in characteristic chemical shifts.

Spectroscopic TechniqueCycloheptanone (Experimental)3-Ethynyl-Cycloheptanone (Predicted)Key Differentiating Features
Infrared (IR) Spectroscopy (cm⁻¹) ~1705 (C=O stretch)~1710 (C=O stretch)~3300 (C≡C-H stretch, sharp, strong)[1][2]~2120 (C≡C stretch, weak to medium)[1]Presence of strong and sharp C≡C-H stretch and weak C≡C stretch in the ethynyl derivative.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) ~2.4 (multiplet, 4H, α-CH₂) ~1.8 (multiplet, 4H, β-CH₂) ~1.6 (multiplet, 4H, γ-CH₂)~2.5-3.0 (multiplet, protons α to C=O)[3][4]~2.0-3.2 (signal for C≡C-H)[5]Remaining ring protons in the 1.5-2.5 range.A distinct signal for the acetylenic proton (C≡C-H) is expected for 3-ethynyl-cycloheptanone.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) ~213 (C=O) ~44 (α-CH₂) ~30 (β-CH₂) ~24 (γ-CH₂)~205-220 (C=O)[6][7]~67-85 (alkynyl carbons, C≡C)[8]Signals for other ring carbons.Appearance of two new signals in the alkyne region of the spectrum for the ethynyl-substituted compound.[8][9]

Experimental Protocols

The following are standard methodologies for acquiring the spectroscopic data presented.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For liquid samples like cycloheptanone, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a translucent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then mathematically converted to a spectrum showing absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • Analysis: The positions, intensities, and shapes of the absorption bands are correlated with specific molecular vibrations to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Data Acquisition: The spectrometer is tuned to the resonance frequency of the proton. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. The FID is then Fourier-transformed to produce the ¹H NMR spectrum.

  • ¹³C NMR Data Acquisition: The spectrometer is tuned to the resonance frequency of the ¹³C nucleus. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in each unique carbon atom appearing as a single peak.[10]

  • Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to determine the structure of the molecule.

Spectroscopic Comparison Workflow

The logical flow for the spectroscopic comparison of 3-ethynyl-cycloheptanone with cycloheptanone is illustrated in the following diagram.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison cluster_cycloheptanone Cycloheptanone (Saturated Counterpart) cluster_ethynyl 3-Ethynyl-Cycloheptanone C_Sample Cycloheptanone Sample C_IR Acquire IR Spectrum C_Sample->C_IR C_NMR Acquire NMR Spectra (¹H & ¹³C) C_Sample->C_NMR C_Data Experimental Spectroscopic Data C_IR->C_Data C_NMR->C_Data Comparison Comparative Analysis C_Data->Comparison E_Structure Chemical Structure of 3-Ethynyl-Cycloheptanone E_Predict_IR Predict IR Spectrum (Functional Group Analysis) E_Structure->E_Predict_IR E_Predict_NMR Predict NMR Spectra (Chemical Shift Estimation) E_Structure->E_Predict_NMR E_Data Predicted Spectroscopic Data E_Predict_IR->E_Data E_Predict_NMR->E_Data E_Data->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Logical workflow for the spectroscopic comparison.

References

Validating DFT Calculations for Reaction Mechanisms: A Comparison Guide for 3-Ethynyl-Cycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of reaction mechanisms is a cornerstone of modern computational chemistry, enabling the rational design of synthetic routes and the development of novel therapeutics. Density Functional Theory (DFT) stands as a primary tool for these predictions, yet the validation of its results against experimental data remains a critical step. This guide provides a comparative framework for validating DFT calculations, using the hypothetical intramolecular reactions of 3-ethynyl-cycloheptanone as a case study. We will explore different DFT functionals, outline a detailed experimental protocol for a relevant analogous reaction, and present the logical workflows for both computational and experimental validation.

Comparing DFT Functionals for Reaction Barrier Prediction

The choice of DFT functional can significantly impact the accuracy of calculated reaction barriers. Below is a comparison of several common functionals, benchmarked against high-level coupled-cluster theory (CCSD(T)) for a set of pericyclic reactions, which serve as a good proxy for the intramolecular cyclization of 3-ethynyl-cycloheptanone.

DFT FunctionalFunctional ClassMean Absolute Error (MAE) for Reaction Barriers (kcal/mol)Key Characteristics
BP86 GGA5.8Computationally efficient, but generally less accurate for barrier heights.[1]
B3LYP-D3 Hybrid-GGA1.1 - 1.9A widely used functional with empirical dispersion correction, often providing a good balance of accuracy and computational cost.[2][3]
M06-2X Hybrid-Meta-GGA0.9 - 1.1Known for its good performance across a broad range of chemical systems, including non-covalent interactions and reaction kinetics.[1][4]
PBE0-D3 Hybrid-GGA1.1A parameter-free hybrid functional with dispersion correction, often showing good accuracy.[3]
revDSD-PBEP86 Double-Hybrid1.4 - 1.5Incorporates a portion of MP2 correlation, generally leading to higher accuracy but at a greater computational expense.[1]

Note: The Mean Absolute Errors (MAEs) are derived from benchmark studies on pericyclic reactions and serve as an estimate of the expected accuracy for the reactions of 3-ethynyl-cycloheptanone.

Potential Reaction Pathways of 3-Ethynyl-Cycloheptanone

3-Ethynyl-cycloheptanone can potentially undergo several intramolecular reactions. One of the most plausible is an acid-catalyzed intramolecular cyclization, analogous to the Nazarov cyclization, to form a bicyclic cyclopentenone. This reaction would proceed through a pentadienyl cation intermediate.

reaction_pathway reactant 3-Ethynyl-cycloheptanone intermediate Pentadienyl Cation Intermediate reactant->intermediate + H+ product Bicyclic Cyclopentenone intermediate->product 4π-electrocyclization experimental_workflow cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis prep Prepare reactant solution in anhydrous solvent inert Establish inert atmosphere prep->inert cool Cool solution to desired temperature inert->cool initiate Initiate reaction with catalyst cool->initiate monitor Monitor reaction progress over time (e.g., NMR, GC-MS) initiate->monitor quench Quench reaction monitor->quench workup Workup and isolate product quench->workup analyze Determine rate constants and activation energy workup->analyze validation_logic propose Propose Reaction Mechanisms dft Perform DFT Calculations (Geometries, Frequencies, Energies) propose->dft predict Predict Reaction Barriers & Products dft->predict experiment Conduct Kinetic Experiments predict->experiment compare Compare Computational & Experimental Data predict->compare experiment->compare refine Refine DFT Methodology or Mechanistic Hypothesis compare->refine refine->propose refine->dft

References

A Comparative Guide to Assessing the Cross-Reactivity of 3-Ethynyl-Cycloheptanone in Complex Biological Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the chemical probe 3-ethynyl-cycloheptanone within complex proteomic environments. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a series of robust experimental protocols and data interpretation strategies. These methodologies are designed to enable a thorough comparison of 3-ethynyl-cycloheptanone against alternative probes, thereby facilitating an informed assessment of its specificity and potential for off-target effects. The protocols and data presentation formats provided herein are based on established chemical proteomics and biophysical techniques.[1][2][3][4][5][6][7]

Introduction to Cross-Reactivity in Chemical Probes

The utility of chemical probes, such as 3-ethynyl-cycloheptanone, in activity-based protein profiling (ABPP) and drug discovery is contingent upon their specificity for the intended protein targets.[5][6][7] Cross-reactivity, or the unintended binding of a probe to off-target proteins, can lead to confounding results and potential toxicity in therapeutic applications.[8][9] Therefore, rigorous evaluation of a probe's proteome-wide interaction profile is a critical step in its validation. This guide outlines a systematic approach to characterizing the cross-reactivity of 3-ethynyl-cycloheptanone, a cycloheptanone derivative bearing a bioorthogonal alkyne handle for "click" chemistry.

Comparative Framework: 3-Ethynyl-Cycloheptanone vs. Alternative Probes

To objectively evaluate 3-ethynyl-cycloheptanone, its performance should be benchmarked against a suitable alternative. The choice of comparator will depend on the specific application, but could include a well-characterized probe with a similar reactive group or a structurally related compound without the ethynyl group to serve as a negative control. For the purpose of this guide, we will consider a hypothetical alternative, "Probe X," which could be another alkyne-tagged reactive molecule.

Table 1: Physicochemical and Performance Comparison of Probes

Parameter3-Ethynyl-CycloheptanoneProbe X (Alternative)Rationale for Comparison
Molecular Weight TBDTBDInfluences cell permeability and potential for non-specific interactions.
LogP TBDTBDPredicts membrane permeability and solubility.
Reactive Moiety Ketonee.g., FluorophosphonateDetermines the class of enzymes targeted (e.g., nucleophiles).
Bioorthogonal Handle Terminal AlkyneTerminal AlkyneEnables covalent ligation to a reporter tag via click chemistry.
On-Target Potency (IC₅₀) TBDTBDMeasures the concentration required for 50% inhibition of the target enzyme.
Proteome Reactivity TBDTBDThe overall degree of labeling observed in a complex proteome.

TBD: To Be Determined experimentally.

Experimental Protocols

The following protocols describe a comprehensive workflow for assessing the cross-reactivity of 3-ethynyl-cycloheptanone.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful technique to profile the activity of enzyme families directly in native biological systems.[5][6][7] This protocol uses 3-ethynyl-cycloheptanone to covalently label active proteins, which are then visualized and identified.

Methodology:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., PBS or Tris-HCl) without detergents that might denature proteins. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Incubate the proteome (e.g., 1 mg/mL final concentration) with varying concentrations of 3-ethynyl-cycloheptanone (e.g., 0.1 µM to 50 µM) for a defined period (e.g., 30-60 minutes) at room temperature or 37°C. Include a DMSO-only control.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag to the probe-labeled proteins. A typical reaction mixture includes:

    • Probe-labeled proteome

    • Azide-reporter tag (e.g., Azide-TAMRA for fluorescence or Azide-Biotin for enrichment)

    • Copper(II) sulfate (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper chelating ligand (e.g., TBTA)

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE. Visualize fluorescently tagged proteins using a gel scanner.

    • Mass Spectrometry-Based: For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins on-bead (e.g., with trypsin) and identify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Competitive ABPP for Target Specificity

This method assesses the specificity of 3-ethynyl-cycloheptanone for its targets by pre-incubating the proteome with a known inhibitor or a competing compound.

Methodology:

  • Pre-incubation: Incubate the proteome with an excess of a competitor (e.g., a known inhibitor for the target of interest, or a structural analog of the probe) for 30 minutes before adding 3-ethynyl-cycloheptanone.

  • Probe Labeling: Add 3-ethynyl-cycloheptanone at a concentration determined from the initial ABPP experiment and incubate for 30-60 minutes.

  • Click Chemistry and Analysis: Proceed with the click chemistry and analysis steps as described in Protocol 3.1. A significant reduction in the signal for a specific protein band indicates competitive binding and suggests it is a target of the probe.

Biophysical Validation of Off-Target Interactions

Identified off-targets from the proteomics screen should be validated using orthogonal biophysical methods to confirm direct binding and determine affinity.[2][10]

Methodology (Example using Surface Plasmon Resonance - SPR):

  • Protein Immobilization: Covalently immobilize the purified putative off-target protein onto an SPR sensor chip.

  • Binding Analysis: Flow solutions of 3-ethynyl-cycloheptanone at various concentrations over the chip surface. A binding event will cause a change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ). A lower Kᴅ value indicates a higher binding affinity.

Data Presentation and Interpretation

Quantitative data from the experiments should be organized into tables for clear comparison and interpretation.

Table 2: Proteomic Profiling of 3-Ethynyl-Cycloheptanone in a Cell Lysate

Protein ID (UniProt)Protein NameFunctionSpectral Counts (Probe)Spectral Counts (Control)Fold ChangeNotes
e.g., P04035Carbonic Anhydrase 2Enzyme152530.4Potential Target
e.g., P62258CalmodulinCalcium Binding1081.25Likely Non-specific
e.g., Q09472Serine/threonine-protein kinaseKinase89712.7Potential Off-Target

Table 3: Biophysical Validation of Target and Off-Target Interactions

ProteinMethodKᴅ (µM)Interpretation
Intended Target SPRe.g., 0.5High-affinity binding, confirms on-target engagement.
Off-Target 1 (from Table 2) ITCe.g., 15Moderate-affinity binding, confirmed off-target.
Off-Target 2 (from Table 2) FPe.g., >100Weak or no binding, likely a false positive from the proteomic screen.
Negative Control Protein SPRNo BindingConfirms specificity of the interaction.

ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization.

Visualizations

Diagrams illustrating workflows and relationships are essential for clarity.

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling & Ligation cluster_analysis Analysis proteome Complex Proteome (e.g., Cell Lysate) probe Incubate with 3-Ethynyl-Cycloheptanone proteome->probe Step 1 click Click Chemistry (Azide-Reporter Tag) probe->click Step 2 sds_page SDS-PAGE Analysis (Fluorescence) click->sds_page Qualitative enrich Biotin Enrichment (Streptavidin) click->enrich Quantitative lcms LC-MS/MS Analysis (Protein ID) enrich->lcms

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Validation_Workflow cluster_validation Orthogonal Validation cluster_conclusion Conclusion start Potential Off-Target Identified by ABPP-MS recombinant Express & Purify Recombinant Protein start->recombinant spr_itc Biophysical Assay (SPR, ITC, or FP) recombinant->spr_itc binding_check Direct Binding Confirmed? spr_itc->binding_check confirmed Confirmed Off-Target (Quantify Kd) binding_check->confirmed Yes false_positive False Positive binding_check->false_positive No

Caption: Decision workflow for validating potential off-target proteins.

Conclusion

The systematic approach detailed in this guide enables a rigorous evaluation of the cross-reactivity of 3-ethynyl-cycloheptanone. By combining proteome-wide profiling with quantitative biophysical validation, researchers can build a comprehensive specificity profile for this probe. This allows for a direct and objective comparison with alternative reagents, ultimately leading to the selection of the most appropriate chemical tool for the intended biological investigation and enhancing the reliability of experimental outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.